molecular formula C7H6BFO4 B055137 4-Carboxy-3-fluorophenylboronic acid CAS No. 120153-08-4

4-Carboxy-3-fluorophenylboronic acid

Cat. No.: B055137
CAS No.: 120153-08-4
M. Wt: 183.93 g/mol
InChI Key: CZDWJVSOQOMYGC-UHFFFAOYSA-N
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Description

4-Carboxy-3-fluorophenylboronic acid is a multifunctional boronic acid building block of significant value in synthetic organic chemistry and drug discovery. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl carbon-carbon bonds. The presence of both the boronic acid group and the carboxylic acid group on the same aromatic ring, with the additional steric and electronic influence of the ortho-fluorine substituent, makes this compound a versatile intermediate. The carboxylic acid moiety can be directly utilized to create amide bonds or esters, enabling facile conjugation to other molecular scaffolds, peptides, or solid supports. Meanwhile, the fluorine atom can be exploited for further derivatization or to modulate the electronic properties and metabolic stability of the final target molecule. Researchers employ this compound in the synthesis of complex biphenyl derivatives for screening as potential pharmaceutical agents, in the development of chemical probes for biological systems, and in the construction of organic materials and metal-organic frameworks (MOFs). The compound is provided with high purity to ensure optimal performance in sensitive catalytic reactions. Handle with care in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-borono-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWJVSOQOMYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376807
Record name 4-Carboxy-3-fluorophenylboronic acid
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Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120153-08-4
Record name 4-Borono-2-fluorobenzoic acid
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Record name 4-Carboxy-3-fluorophenylboronic acid
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Record name 4-Carboxy-3-fluorobenzeneboronic acid
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Record name 4-Borono-2-fluorobenzoic acid
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Foundational & Exploratory

4-Carboxy-3-fluorophenylboronic acid CAS number 120153-08-4 details

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid

CAS Number: 120153-08-4

Introduction

This compound is a bifunctional organoboron compound widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid group, a fluorine atom, and a boronic acid moiety on a phenyl ring, makes it a highly versatile building block. The electron-withdrawing properties of the fluorine and carboxyl groups lower the pKa of the boronic acid, enhancing its ability to interact with diols, such as glucose, at physiological pH.[1][2] This property is particularly valuable in the development of glucose-responsive materials and drug delivery systems.[3][4] Furthermore, it serves as a crucial reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex fluorinated biaryl compounds used in drug discovery and materials science.[5][6]

Physicochemical and Safety Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 120153-08-4[7]
Molecular Formula C₇H₆BFO₄[7]
Molecular Weight 183.93 g/mol [7]
IUPAC Name 4-borono-2-fluorobenzoic acid[7][8]
Appearance White solid[9]
pKa 3.15 ± 0.10 (Predicted)[9]
Solubility Soluble in water[9][10]
Purity ≥93% to 98%[8][11]
Storage Temperature 2-8°C or Room Temperature[8][9]
Table 2: Safety and Hazard Information
GHS Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Data sourced from PubChem.[7]

Synthesis and Reactivity

General Synthetic Pathway

While specific synthesis protocols for this compound are not detailed in the provided results, a general pathway can be inferred from the synthesis of analogous compounds like 4-amino-3-fluorophenylboronic acid.[1][2] The synthesis typically starts from a commercially available di-substituted benzene, such as 4-bromo-2-fluorobenzoic acid. The process involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis to yield the final boronic acid.

s 4-Bromo-2-fluorobenzoic acid (Starting Material) r1 1. n-BuLi or Mg (Lithium-Halogen Exchange) s->r1 int Aryl Lithium/Grignard Intermediate r1->int r2 2. B(OMe)₃ or B(OiPr)₃ (Borate Ester) int->r2 int2 Boronate Ester Intermediate r2->int2 r3 3. Acidic Hydrolysis (e.g., HCl) int2->r3 p This compound (Final Product) r3->p pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil oa Oxidative Addition pdiil2 Ar-Pd(II)-Ar' L₂ pdiil->pdiil2 tm Transmetalation pdiil2->pd0 re Reductive Elimination arar Ar-Ar' (Product) pdiil2->arar arx Ar-X (Aryl Halide) arx->pdiil arxb Ar'-B(OH)₂ (Boronic Acid) arxb->pdiil2 base Base base->pdiil2 boronic_acid R-B(OH)₂ (Trigonal Planar) boronate_ester Glucose-Boronate Ester (Tetrahedral) boronic_acid->boronate_ester + eq1 glucose Glucose (cis-diol) glucose->boronate_ester h2o 2 H₂O boronate_ester->h2o + eq2 start Swell Resin in DMF couple Add Activated Solution to Resin Agitate (12h) start->couple prep Prepare Activation Solution: Boronic Acid + DIC + HOBt in DMF activate Agitate Solution (10 min) prep->activate activate->couple wash Wash Resin with DMF (3x) couple->wash monitor Monitor by LC-MS (Microcleavage) wash->monitor

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Carboxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis Pathway

The synthesis of 4-carboxy-3-fluorophenylboronic acid can be achieved through a two-step process starting from 2-fluoro-4-bromotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, yielding 4-bromo-2-fluorobenzoic acid. The second step is a lithium-halogen exchange followed by borylation and subsequent hydrolysis to afford the final product.

Overall Reaction Scheme

Overall Synthesis Scheme 2-Fluoro-4-bromotoluene 2-Fluoro-4-bromotoluene 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid 2-Fluoro-4-bromotoluene->4-Bromo-2-fluorobenzoic_acid Oxidation 4-Carboxy-3-fluorophenylboronic_acid This compound 4-Bromo-2-fluorobenzoic_acid->4-Carboxy-3-fluorophenylboronic_acid Lithiation-Borylation

Caption: Overall synthesis pathway for this compound.

Data Presentation

Table 1: Synthesis of 4-Bromo-2-fluorobenzoic acid
Starting MaterialReagents and ConditionsProductYieldReference
2-Fluoro-4-bromotolueneO₂, Co(OAc)₂·4H₂O, NaBr, AIBN, HOAc, 130°C, 1.2 MPa4-Bromo-2-fluorobenzoic acid88%[3]
Table 2: Proposed Synthesis of this compound
Starting MaterialReagents and ConditionsProductProposed YieldReference (Analogous Reaction)
4-Bromo-2-fluorobenzoic acid1. n-BuLi, THF, -78°C2. B(OMe)₃, -78°C to RT3. HCl (aq)This compound~45-50%[4]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzoic acid

This protocol is based on the oxidation of 2-fluoro-4-bromotoluene.[3]

Materials:

  • 2-Fluoro-4-bromotoluene (25 g, 132.3 mmol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (1.6 g, 6.5 mmol)

  • Sodium bromide (NaBr) (449 mg, 4.4 mmol)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (521 mg, 3.2 mmol)

  • Acetic acid (HOAc) (250 mL)

  • Oxygen (O₂)

  • Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl)

  • Purified water

Procedure:

  • In a suitable pressure reactor, dissolve 2-fluoro-4-bromotoluene, Co(OAc)₂·4H₂O, NaBr, and AIBN in acetic acid.

  • Pressurize the reactor with oxygen to 1.2 MPa.

  • Heat the reaction mixture to 130°C and maintain for 1.5 hours with stirring.

  • After cooling, transfer the reaction mixture to a beaker containing 375 mL of purified water.

  • Adjust the pH of the aqueous mixture to 12-14 with solid NaOH.

  • Extract the aqueous phase twice with 125 mL of MTBE to remove organic impurities.

  • Carefully acidify the aqueous phase to pH 1 with concentrated HCl, which will cause a solid to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.

Expected Yield: Approximately 25.5 g (88%).

Step 2: Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid via a lithiation-borylation route.[4]

Materials:

  • 4-Bromo-2-fluorobenzoic acid (10 g, 45.6 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (1 M aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10 g, 45.6 mmol) and dissolve it in 150 mL of anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents, ~40.1 mL of a 2.5 M solution) dropwise via a syringe pump over 30 minutes, maintaining the temperature at -78°C. The solution may change color. Stir for an additional 2 hours at this temperature.

  • In a separate flame-dried flask, cool a solution of trimethyl borate (3 equivalents, 14.2 g, 136.8 mmol) in 50 mL of anhydrous THF to -78°C.

  • Transfer the lithiated benzoic acid solution to the trimethyl borate solution via a cannula while maintaining the temperature at -78°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 100 mL of 1 M HCl.

  • Stir the mixture vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid.

  • The crude product can be purified by trituration with pentane or recrystallization to yield this compound.

Expected Yield: Based on the analogous reaction, a yield of approximately 45-50% is anticipated.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Lithiation-Borylation (Proposed) Start1 2-Fluoro-4-bromotoluene Reaction1 Add Co(OAc)2, NaBr, AIBN, HOAc Heat to 130°C under O2 pressure Start1->Reaction1 Workup1 Aqueous workup (NaOH, MTBE extraction, HCl) Reaction1->Workup1 Product1 4-Bromo-2-fluorobenzoic acid Workup1->Product1 Start2 4-Bromo-2-fluorobenzoic acid Lithiation Dissolve in THF, cool to -78°C Add n-BuLi Start2->Lithiation Borylation Add to B(OMe)3 in THF at -78°C Warm to RT Lithiation->Borylation Hydrolysis Quench with 1 M HCl Borylation->Hydrolysis Purification Extraction and Purification Hydrolysis->Purification Product2 This compound Purification->Product2

Caption: Detailed workflow for the synthesis of this compound.

Signaling Pathway Analogy: Suzuki-Miyaura Coupling

While not a biological signaling pathway, the Suzuki-Miyaura coupling is a key "information transfer" in organic synthesis where this compound participates. This diagram illustrates the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd ArPd(II)X Ar-Pd(II)-X OxAdd->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ArPd(II)Ar' Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar' RedElim Reductive Elimination ArPd(II)Ar'->RedElim RedElim->Pd(0) Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd BoronicAcid 4-Carboxy-3-fluorophenyl- boronic acid + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid (C7H6BFO4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxy-3-fluorophenylboronic acid, a versatile building block in medicinal chemistry. Its unique structural features make it a valuable tool in the development of targeted therapeutics, particularly in the realm of kinase inhibitors and drug delivery systems.

Compound Profile: this compound

This compound, with the chemical formula C7H6BFO4, is a substituted phenylboronic acid containing both a carboxylic acid and a fluorine atom. These functional groups impart specific chemical properties that are advantageous for various applications in drug discovery and development.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C7H6BFO4PubChem
Molecular Weight 183.93 g/mol PubChem
CAS Number 120153-08-4PubChem
IUPAC Name 4-borono-2-fluorobenzoic acidPubChem
Melting Point 236-240 °CChemicalBook
pKa (predicted) 3.15 ± 0.10 (Carboxylic Acid)ChemicalBook
Water Solubility SolubleChemicalBook
Appearance White to off-white solidChemicalBook

Applications in Drug Development

The bifunctional nature of this compound, possessing both a boronic acid and a carboxylic acid moiety, makes it a valuable reagent in several areas of drug development.

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it has been utilized as a reagent in the discovery of novel azaindole-based AXL kinase inhibitors[1]. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is fundamental in building complex molecular scaffolds of many active pharmaceutical ingredients.

Targeted Drug Delivery

The boronic acid moiety of this compound can form reversible covalent bonds with cis-1,2- and 1,3-diols. This property is exploited for targeted drug delivery to cancer cells, which often overexpress sialic acid residues (containing diol functionalities) on their surface glycoproteins. By incorporating this compound into nanoparticles or drug conjugates, therapeutic agents can be selectively delivered to tumor sites, enhancing efficacy and minimizing off-target toxicity.

Involvement in AXL Signaling Pathway

As a key reagent in the synthesis of AXL kinase inhibitors, understanding the AXL signaling pathway is crucial. AXL is a receptor tyrosine kinase that, when activated, plays a significant role in tumor cell proliferation, survival, migration, and therapeutic resistance.

The binding of the ligand, Gas6, to the AXL receptor leads to its dimerization and autophosphorylation, initiating downstream signaling cascades. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are central to cancer progression.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds P_AXL p-AXL AXL->P_AXL Dimerization & Autophosphorylation PI3K PI3K P_AXL->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) P_AXL->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway P_AXL->JAK_STAT_pathway AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration, Drug Resistance AKT->Cell_Response MAPK_pathway->Cell_Response JAK_STAT_pathway->Cell_Response

AXL Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a key biochemical assay.

Synthesis of this compound

This protocol describes a plausible synthetic route from 4-bromo-2-fluorobenzoic acid.

Workflow Diagram:

Synthesis_Workflow start Start: 4-bromo-2-fluorobenzoic acid lithiation 1. Lithiation with n-BuLi in dry THF at -78°C start->lithiation boronation 2. Reaction with Trimethyl Borate at -78°C lithiation->boronation hydrolysis 3. Acidic Hydrolysis (e.g., HCl) to yield the boronic acid boronation->hydrolysis workup 4. Aqueous Workup and Purification (e.g., extraction, recrystallization) hydrolysis->workup end End Product: This compound workup->end

Synthetic workflow for this compound.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Boronation: To the reaction mixture, add trimethyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl until the solution is acidic (pH ~1-2).

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.

AXL Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound (synthesized using this compound) against the AXL kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start: Prepare Reagents inhibitor_prep 1. Prepare serial dilutions of test inhibitor and controls start->inhibitor_prep reaction_setup 2. Add inhibitor, AXL kinase, and substrate to plate inhibitor_prep->reaction_setup initiation 3. Initiate reaction by adding ATP reaction_setup->initiation incubation 4. Incubate at 30°C for 60 minutes initiation->incubation detection 5. Stop reaction and measure kinase activity (e.g., ADP-Glo) incubation->detection analysis 6. Analyze data to determine IC50 detection->analysis end End: IC50 value of inhibitor analysis->end

References

The Solubility Profile of 4-Carboxy-3-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Solubility

4-Carboxy-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various compounds, including potent AXL kinase inhibitors and components of glucose-responsive hydrogels for insulin delivery.[1][2][3] Understanding its solubility is critical for reaction optimization, purification, formulation, and biological screening.

Multiple chemical suppliers report that this compound is soluble in water.[1][4][5][6] However, specific quantitative data, such as grams per 100 mL or molarity at a given temperature, is not provided in the available literature. The solubility of boronic acids, in general, can be influenced by factors such as the nature and position of substituents on the phenyl ring and the properties of the solvent.[7][8] For instance, the presence of a carboxylic acid group is expected to enhance aqueous solubility, particularly at higher pH where the carboxylate salt is formed.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

SolventSolubilitySource(s)
WaterSoluble[1][4][5][6]

Note: The term "soluble" is qualitative and does not specify the concentration at which saturation is achieved. Researchers should determine the quantitative solubility for their specific application and conditions.

General Solubility Trends of Phenylboronic Acids in Organic Solvents

While specific data for this compound is lacking, studies on other phenylboronic acids provide valuable insights into their solubility in organic solvents. Research on phenylboronic acid and its derivatives, such as isobutoxyphenylboronic acids, has shown that solubility is highly dependent on the solvent's polarity and the substituents on the phenyl ring.

Generally, phenylboronic acids exhibit higher solubility in polar aprotic solvents like ketones (e.g., acetone, 3-pentanone) and ethers (e.g., dipropyl ether), moderate solubility in chlorinated solvents (e.g., chloroform), and very low solubility in nonpolar hydrocarbons (e.g., methylcyclohexane).[9] The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.[10]

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic (polythermal) method is a reliable approach to determine the equilibrium solubility of a compound in various solvents over a range of temperatures. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[10]

Materials and Apparatus
  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision of at least 0.1 mg)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Turbidity sensor or luminance probe (or visual inspection)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired solvent to the vial to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[10]

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the bath at a controlled rate.

    • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[10]

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the solute in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

    • The resulting solubility curve provides the equilibrium solubility of this compound in the chosen solvent over a range of temperatures.[10]

Application Workflow: Glucose-Responsive Insulin Delivery

This compound is utilized in the development of "smart" drug delivery systems, particularly for glucose-responsive insulin release.[2][3] The boronic acid moiety can form reversible covalent bonds with diols, such as those present in glucose. This interaction can be exploited to create hydrogels that swell or degrade in the presence of glucose, triggering the release of encapsulated insulin.

The following diagram illustrates a generalized workflow for the synthesis and application of a glucose-responsive hydrogel using this compound.

G Workflow for Glucose-Responsive Hydrogel using this compound cluster_synthesis Synthesis Phase cluster_formulation Formulation Phase cluster_application Application Phase A Polymer Backbone (e.g., Chitosan, Polylysine) C Coupling Reaction (e.g., EDC/NHS chemistry) A->C B This compound B->C D Purification and Characterization C->D E Functionalized Polymer D->E F Insulin Loading E->F G Hydrogel Formation (Cross-linking) F->G H Insulin-Loaded Glucose-Responsive Hydrogel G->H I Administration (e.g., Injection, Microneedles) H->I J High Glucose Environment I->J K Low Glucose Environment I->K L Competitive Binding of Glucose to Boronic Acid J->L O Stable Hydrogel (Minimal Insulin Release) K->O M Hydrogel Disassembly/ Swelling L->M N Insulin Release M->N

Caption: A generalized workflow for developing a glucose-responsive insulin delivery system.

Conclusion

While quantitative solubility data for this compound in water and organic solvents remains to be published, qualitative information and the study of analogous compounds provide a foundational understanding for researchers. The provided experimental protocol for the dynamic method offers a robust approach for determining the precise solubility required for specific applications. The continued exploration of this compound, particularly in the realm of "smart" therapeutics, underscores the importance of thoroughly characterizing its physicochemical properties.

References

IUPAC name 4-borono-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Borono-2-fluorobenzoic Acid and Its Synthetic Precursor

An Important Note on Availability: Publicly available, in-depth technical information specifically for 4-borono-2-fluorobenzoic acid is limited. However, this molecule is a direct synthetic derivative of the well-documented and commercially available compound, 4-bromo-2-fluorobenzoic acid . The primary synthetic route to aryl boronic acids is through the borylation of aryl halides. Therefore, this guide will provide a comprehensive overview of 4-bromo-2-fluorobenzoic acid, including its properties, synthesis, and applications, and will feature a detailed experimental protocol for its conversion to the target 4-borono-2-fluorobenzoic acid. This approach provides the necessary context and practical information for researchers and drug development professionals.

Part 1: 4-Bromo-2-fluorobenzoic Acid

Introduction: 4-Bromo-2-fluorobenzoic acid is a halogenated derivative of benzoic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate the electronic properties and bioavailability of target molecules, makes it a versatile intermediate.[1][3] It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including Enzalutamide and Venetoclax.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-fluorobenzoic acid.

PropertyValueReference
CAS Number 112704-79-7[5][6]
Molecular Formula C₇H₄BrFO₂[6][7]
Molecular Weight 219.01 g/mol [7]
Appearance White to light yellow or pale cream crystalline powder[2][5][8]
Melting Point 208-215 °C[5][8]
Boiling Point 289.4 °C at 760 mmHg[5]
Density 1.789 g/cm³[5]
Solubility Sparingly soluble in water, faint turbidity in methanol.[2][6]
SMILES OC(=O)c1ccc(Br)cc1F
InChI Key ZQQSRVPOAHYHEL-UHFFFAOYSA-N
Synthesis of 4-Bromo-2-fluorobenzoic Acid

Multiple synthetic routes to 4-bromo-2-fluorobenzoic acid have been reported. A common and effective method is the oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene [5][9]

This protocol describes a green chemistry approach using oxygen as the oxidant.

Materials:

  • 2-fluoro-4-bromotoluene

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Acetic acid (HOAc)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Pressurized reaction vessel or continuous flow reactor

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 2-fluoro-4-bromotoluene (1.0 eq), Co(OAc)₂·4H₂O (0.049 eq), NaBr (0.033 eq), and AIBN (0.024 eq) in acetic acid.

  • Reaction Conditions: Heat the mixture to 130 °C and pressurize the system with oxygen to 1.2 MPa. For a continuous flow setup, the residence time is typically around 1.5 hours.

  • Workup: After the reaction is complete, transfer the mixture to a separation funnel containing purified water.

  • Basification and Extraction: Adjust the pH of the aqueous solution to 12-14 using solid NaOH. Extract the aqueous phase twice with MTBE to remove organic impurities.

  • Acidification and Precipitation: Acidify the aqueous phase to pH 1 with concentrated HCl. A white solid will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield 4-bromo-2-fluorobenzoic acid.

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene Heat_O2 130 °C, 1.2 MPa O2 2-fluoro-4-bromotoluene->Heat_O2 Co(OAc)2 Co(OAc)2 Co(OAc)2->Heat_O2 NaBr NaBr NaBr->Heat_O2 AIBN AIBN AIBN->Heat_O2 Acetic Acid Acetic Acid Acetic Acid->Heat_O2 Workup Quench with H2O Heat_O2->Workup Extraction Basify (NaOH), Extract with MTBE Workup->Extraction Precipitation Acidify (HCl) Extraction->Precipitation Isolation Filter and Dry Precipitation->Isolation Product 4-Bromo-2-fluorobenzoic Acid Isolation->Product

Caption: Workflow for the synthesis of 4-bromo-2-fluorobenzoic acid.

Applications in Drug Development and Organic Synthesis

4-Bromo-2-fluorobenzoic acid is a cornerstone intermediate for synthesizing complex molecules.[3]

  • Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with various arylboronic acids. This is fundamental for constructing the biaryl scaffolds present in many drugs.[4][10]

  • Pharmaceutical Intermediates: It is a documented starting material for synthesizing APIs like the prostate cancer drug Enzalutamide and the leukemia drug Venetoclax .[4][5]

  • Fluorinated Compounds: The fluorine atom is a bioisostere for hydrogen but can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound provides an efficient way to introduce fluorine into drug candidates.[1][3]

Part 2: Synthesis of 4-Borono-2-fluorobenzoic Acid

The most direct method to synthesize 4-borono-2-fluorobenzoic acid is via the Miyaura borylation of its corresponding aryl halide, 4-bromo-2-fluorobenzoic acid.

Reaction Principle: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) in the presence of a base. This reaction forms a boronate ester, which can then be hydrolyzed to the desired boronic acid.

Experimental Protocol: Miyaura Borylation to Synthesize 4-borono-2-fluorobenzoic acid

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-fluorobenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed (e.g., with aqueous HCl or by transesterification with a diol followed by aqueous workup) to yield the final product, 4-borono-2-fluorobenzoic acid.

Diagram: Synthetic Pathway from Bromo to Borono Acid

G Start 4-Bromo-2-fluorobenzoic Acid Intermediate 4-(Pinacolatoboronyl)-2- fluorobenzoic Acid Ester Start->Intermediate  Miyaura Borylation Reagents B2pin2, Pd(dppf)Cl2, KOAc, Dioxane Reagents->Intermediate Product 4-Borono-2-fluorobenzoic Acid Intermediate->Product  Hydrolysis Hydrolysis Aqueous Workup (e.g., HCl) Hydrolysis->Product

Caption: Synthetic pathway from the bromo to the borono derivative.

Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, 4-borono-2-fluorobenzoic acid becomes a valuable reagent for Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to form complex biaryl structures.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_ArylHalide R1-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Product R1-R2 ReductElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

References

A Comprehensive Technical Review of 4-Carboxy-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxy-3-fluorophenylboronic acid is a versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a carboxylic acid, and a fluorine atom on an aromatic ring, allows for diverse chemical modifications and applications. This technical guide provides a comprehensive review of the key literature surrounding this compound, summarizing its physicochemical properties, detailing its applications, and providing experimental protocols for its use. This document also visualizes key chemical and biological pathways, including its role in Suzuki-Miyaura coupling, glucose-responsive systems, and cancer cell targeting, to provide a deeper understanding of its utility for researchers and drug development professionals.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of approximately 183.93 g/mol .[1][2] It is also known by its IUPAC name, 4-borono-2-fluorobenzoic acid.[2][3] Commercial suppliers typically offer this reagent at purities of 98% or higher.[3]

PropertyValueReference(s)
IUPAC Name 4-(dihydroxyboryl)-2-fluorobenzoic acid[3]
Synonyms 4-Borono-2-fluorobenzoic acid, 3-Fluoro-4-carboxyphenylboronic acid[2]
CAS Number 120153-08-4[2]
Molecular Formula C7H6BFO4[1][2]
Molecular Weight 183.93 g/mol [2]
Appearance Solid[3]
Purity ≥98%[3]
Storage Temperature Room Temperature[3]

Safety Information: this compound is associated with the following hazard statements:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Appropriate personal protective equipment should be used when handling this compound.

Synthesis

The proposed synthesis involves a lithium-halogen exchange followed by borylation with a trialkyl borate, and subsequent acidic hydrolysis to yield the final product.

Proposed Synthesis of this compound start 4-Bromo-2-fluorobenzoic acid intermediate1 Lithiation with n-BuLi or t-BuLi start->intermediate1 THF, -78 °C intermediate2 Reaction with Trialkyl borate (e.g., B(OMe)3) intermediate1->intermediate2 intermediate3 Boronate Ester Intermediate intermediate2->intermediate3 hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate3->hydrolysis end This compound hydrolysis->end

A plausible synthetic pathway for this compound.

This proposed pathway is analogous to the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline, which reports a yield of 47% for the borylation and hydrolysis steps.[4][5]

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of chemical and biological research. Its applications primarily stem from the reactivity of the boronic acid and carboxylic acid moieties.

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. While specific yield data for this compound in these reactions is sparse in the literature, related compounds such as 4-carboxyphenylboronic acid and 4-fluorophenylboronic acid have been shown to be effective coupling partners with various aryl halides.[6][7] The electron-withdrawing nature of the carboxyl and fluoro groups can influence the reactivity of the boronic acid. In a study using a palladium nanoparticle catalyst, 4-fluorophenylboronic acid showed higher conversion rates than 4-carboxyphenylboronic acid when reacted with 1-bromo-4-fluorobenzene.[6][7]

Suzuki-Miyaura Coupling Mechanism pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_complex Ar-Pd(II)L2-X oxidative_add->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex aryl_boronate Ar'B(OH)2 base Base (e.g., K2CO3) aryl_boronate->base base->transmetalation reductive_elim Reductive Elimination diaryl_pd_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Glucose-Responsive Insulin Delivery Systems

A significant application of this compound is in the development of "smart" insulin delivery systems. The boronic acid moiety can reversibly bind to cis-diols, such as those found in glucose. When conjugated to insulin, the binding of glucose to the boronic acid increases the overall negative charge and hydrophilicity of the insulin derivative. This change in physicochemical properties can be engineered to trigger the release of insulin from a depot formulation in response to high glucose levels, mimicking the natural function of pancreatic beta-cells.

Glucose-Responsive Insulin Release cluster_low_glucose Low Glucose Environment cluster_high_glucose High Glucose Environment insulin_conj_agg Insulin-FPBA Conjugate (Aggregated/Insoluble) glucose Glucose insulin_conj_agg->glucose Increased Glucose Level insulin_conj_sol Glucose-Bound Insulin-FPBA (Soluble and Released) glucose->insulin_conj_sol Binds to FPBA

Mechanism of glucose-responsive insulin release.

Experimental Protocol: On-Resin Conjugation to a Peptide

The carboxylic acid functionality of this compound allows for its straightforward conjugation to amine groups on biomolecules, such as the lysine residues of peptides and proteins. The following protocol is adapted from the synthesis of a phenylboronic acid-modified insulin derivative.[8]

  • Resin Swelling: Swell 0.1 mmol of the lysine-containing peptide on resin with N,N-dimethylformamide (DMF) for 10 minutes. Remove the DMF by suction.

  • Activation Solution: Prepare a solution of this compound (55.2 mg, 0.3 mmol), N,N'-diisopropylcarbodiimide (DIC) (47.0 µL, 0.3 mmol), and hydroxybenzotriazole (HOBt) (40.5 mg, 0.3 mmol) in 4 mL of DMF.

  • Coupling Reaction: Gently agitate the activation solution at room temperature for 10 minutes, then add it to the swelled resin.

  • Incubation: Gently agitate the reaction mixture at room temperature for 12 hours.

  • Washing: Remove the reaction solution by suction and wash the resin three times with DMF.

  • Monitoring: The reaction progress can be monitored by liquid chromatography-mass spectrometry (LC-MS) after a micro-cleavage of a small sample of the resin.

Cancer Cell Targeting via Sialic Acid Recognition

Cancer cells often exhibit an altered glycosylation profile, with an overexpression of sialic acids on their surface. Phenylboronic acids are known to interact with the diol groups present in sialic acids, providing a mechanism for targeting cancer cells. This interaction can be exploited for the development of targeted drug delivery systems, where a cytotoxic agent is conjugated to a phenylboronic acid-containing molecule. The fluorine substituent on this compound can potentially enhance this binding affinity.

Cancer Cell Targeting drug_conjugate Drug-FPBA Conjugate binding Binding drug_conjugate->binding cancer_cell Cancer Cell sialic_acid Sialic Acid Residues sialic_acid->binding internalization Internalization & Drug Release binding->internalization

Targeting sialic acid on cancer cells with a FPBA-drug conjugate.
Development of AXL Kinase Inhibitors

This compound has been utilized as a building block in the synthesis of novel inhibitors of AXL kinase.[5] AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance. Small molecule inhibitors of AXL are therefore promising therapeutic agents. While this compound itself is not the active inhibitor, its structure is incorporated into more complex molecules that bind to the ATP-binding site of the AXL kinase domain, preventing its activation and downstream signaling.

AXL Kinase Signaling Pathway Gas6 Gas6 Ligand AXL_receptor AXL Receptor Gas6->AXL_receptor dimerization Dimerization & Autophosphorylation AXL_receptor->dimerization PI3K PI3K/AKT Pathway dimerization->PI3K MAPK MAPK/ERK Pathway dimerization->MAPK STAT JAK/STAT Pathway dimerization->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion MAPK->Migration Drug_Resistance Drug Resistance STAT->Drug_Resistance AXL_inhibitor AXL Kinase Inhibitor (derived from FPBA) AXL_inhibitor->dimerization Inhibits

Simplified AXL kinase signaling and the point of inhibition.

Pharmacokinetics

There is limited publicly available pharmacokinetic data for this compound or drugs directly incorporating this moiety. The pharmacokinetic profile of any drug candidate derived from this compound would need to be determined through preclinical and clinical studies and would be highly dependent on the overall structure of the final molecule.

Conclusion

References

A Comprehensive Technical Guide to 4-Carboxy-3-fluorophenylboronic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and disposal of 4-Carboxy-3-fluorophenylboronic acid. The following sections detail the chemical and physical properties, safety hazards, recommended procedures for use, and emergency protocols.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its utility extends to the synthesis of complex molecules, including pharmacologically active compounds like AXL kinase inhibitors and components of glucose-responsive insulin.[1] The presence of both a carboxylic acid and a boronic acid group on the fluorinated phenyl ring makes it a versatile building block.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₆BFO₄PubChem
Molecular Weight 183.93 g/mol PubChem
Appearance White to off-white solid/powderChemical Supplier Catalogs
Melting Point 236-240 °CChemicalBook[2]
Solubility Soluble in waterFisher Scientific[3], ChemicalBook[4]
pKa (Predicted) 3.15 ± 0.10ChemicalBook[2]
Storage Temperature Room temperature; some suppliers recommend 2-8°C under an inert atmosphereFisher Scientific[3], ChemicalBook[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07
Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary measures must be followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P317: If eye irritation persists: Get medical advice/attention.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Standard Handling Protocol

This protocol is intended for handling this compound in a laboratory setting.

Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and prevent contamination.

Materials:

  • This compound

  • Appropriate solvents

  • Laboratory balance

  • Spatula

  • Weighing paper or boat

  • Glassware

  • Chemical fume hood

  • Personal Protective Equipment (see below)

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron may be necessary.

Procedure:

  • Preparation:

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and equipment.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.

    • Don a full set of appropriate PPE.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood to avoid inhalation of the powder.

    • Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weighing vessel.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Promptly and securely close the storage container after dispensing.

  • Dissolution and Reaction Setup:

    • When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • All subsequent manipulations (e.g., transfer to a reaction vessel) should be conducted within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Recommendations
  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

  • Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere for long-term stability.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Place all cleanup materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety department immediately.

    • Prevent entry into the affected area.

    • Only trained personnel with appropriate respiratory protection and PPE should handle the cleanup.

Visualized Workflows

The following diagrams illustrate key safety and procedural workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve react Transfer to Reaction dissolve->react decon Decontaminate Glassware & Surfaces react->decon waste Dispose of Contaminated Items in HazWaste decon->waste wash Wash Hands Thoroughly waste->wash end End wash->end start Start start->prep1

Caption: Standard operating procedure for handling this compound.

FirstAidWorkflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs skin1 Remove Contaminated Clothing exposure->skin1 eye1 Flush with Water for 15+ minutes exposure->eye1 inhale1 Move to Fresh Air exposure->inhale1 skin2 Wash with Soap & Water for 15+ minutes skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 Provide Oxygen or Artificial Respiration if Needed inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3

Caption: First aid procedures for exposure to this compound.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Consult your institution's environmental health and safety guidelines for specific disposal procedures. Do not dispose of this chemical down the drain.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical supplement this information with their institution's specific safety protocols and exercise due diligence in its handling and use.

References

Methodological & Application

Application Notes and Protocols for 4-Carboxy-3-fluorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-fluorophenylboronic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring both a carboxylic acid and a fluorine atom, imparts valuable properties to the resulting molecules. The electron-withdrawing nature of the fluorine and carboxyl groups can influence the electronic properties and reactivity of the boronic acid in cross-coupling reactions. This reagent is particularly prominent in the synthesis of biaryl and heterobiaryl scaffolds, which are common motifs in medicinally active compounds and advanced materials.

One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a powerful and efficient method for creating diverse molecular libraries. The resulting fluorinated biphenyl carboxylic acids are of particular interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. For instance, this boronic acid serves as a key reagent in the synthesis of potent AXL kinase inhibitors, a class of targeted therapeutics in cancer research.[1]

Key Applications

  • Pharmaceutical Synthesis: A crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors.[1]

  • Materials Science: Used in the creation of functional polymers and organic electronic components due to its specific electronic and structural characteristics.

  • Drug Delivery: Employed in the development of glucose-responsive polymers for controlled insulin release systems.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura cross-coupling reactions of boronic acids structurally related to this compound with 1-bromo-4-fluorobenzene. This data is adapted from a study using a heterogeneous catalyst (G-COOH-Pd-10) and can serve as a starting point for optimization.

Boronic AcidTemperature (°C)Time (h)Conversion (%)
4-Carboxyphenylboronic acid703~40
4-Carboxyphenylboronic acid7048~60
4-Carboxyphenylboronic acid1103~55
4-Carboxyphenylboronic acid11048~75
4-Fluorophenylboronic acid703~85
4-Fluorophenylboronic acid7048~98
4-Fluorophenylboronic acid1103~90
4-Fluorophenylboronic acid11048>99

Data adapted from "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives".[2][3] The study used a G-COOH-Pd-10 catalyst in a DMF/H₂O (95:5) solvent system with K₂CO₃ as the base.[2][3] Conversion refers to the consumption of 1-bromo-4-fluorobenzene.[2][3]

Visualizations

AXL Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the AXL kinase signaling pathway. Inhibitors synthesized using this compound can target AXL, thereby modulating downstream cellular processes like proliferation, survival, and migration.[1][4][5][6][7]

AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor AXL Kinase Inhibitor (Synthesized using This compound) Inhibitor->AXL Inhibits

Caption: AXL Kinase Signaling Pathway and point of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Setup Reaction Setup: - Add Aryl Halide - Add Boronic Acid - Add Base Start->Setup Inert Establish Inert Atmosphere (Purge with Ar/N2) Setup->Inert Add_Reagents Add Solvent and Pd Catalyst Inert->Add_Reagents React Heat and Stir (Monitor by TLC/LC-MS) Add_Reagents->React Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine React->Workup Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify End End: Pure Biaryl Product Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Applications of 4-Carboxy-3-fluorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-fluorophenylboronic acid is a versatile building block in medicinal chemistry, valued for its utility in constructing complex molecular architectures. The presence of the boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine and carboxylic acid substituents offer opportunities for modulating physicochemical properties such as acidity, lipophilicity, and metabolic stability, as well as providing additional points for molecular interactions or further functionalization. These characteristics make it a valuable reagent in the synthesis of targeted therapeutic agents.

Application Note 1: Synthesis of AXL Kinase Inhibitors

Quantitative Data for Representative AXL Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Reference Compound
Bemcentinib (BGB-324)AXL14N/A
TP-0903AXL15N/A
Compound m16AXL5N/A
GilteritinibAXL-Type I AXL inhibitor

This table presents data for known AXL inhibitors to provide a reference for the potency of compounds in this class.[5]

AXL Kinase Downstream Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by AXL kinase. Inhibition of AXL can disrupt these pathways, leading to reduced tumor cell proliferation, survival, and migration.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MAPK->Proliferation MAPK->Migration STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation

Caption: AXL Kinase Downstream Signaling Pathways.

Application Note 2: Modification of Peptides for Glucose-Responsive Insulin

This compound can be conjugated to peptides, such as insulin, to create glucose-responsive therapeutic agents. The boronic acid moiety can reversibly bind to glucose, and this interaction can be engineered to control the solubility and release of the modified peptide. This approach is being investigated for the development of "smart" insulins that automatically release in response to high blood glucose levels.

Experimental Workflow for Peptide Conjugation

The following diagram outlines the general workflow for the solid-phase synthesis and subsequent conjugation of this compound to a peptide.

Peptide_Conjugation_Workflow Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis Resin->SPPS Deprotection Selective Deprotection SPPS->Deprotection Coupling Coupling Reaction Deprotection->Coupling BoronicAcid 4-Carboxy-3-fluorophenyl boronic acid BoronicAcid->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification Purification & Analysis Cleavage->Purification FinalProduct Modified Peptide Purification->FinalProduct

Caption: Workflow for Peptide Modification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Expected Yield: Yields are substrate-dependent but typically range from 60% to 95%.

Protocol 2: On-Resin Conjugation of this compound to a Peptide

This protocol details the coupling of this compound to the side chain of a lysine residue on a resin-bound peptide.[6]

Materials:

  • Resin-bound peptide with a deprotected lysine side chain (0.1 mmol)

  • This compound (55.2 mg, 0.3 mmol per lysine)

  • N,N'-Diisopropylcarbodiimide (DIC) (47.0 µL, 0.3 mmol per lysine)

  • Hydroxybenzotriazole (HOBt) (40.5 mg, 0.3 mmol per lysine)

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase peptide synthesis vessel

Procedure:

  • Swell the resin in DMF for 10 minutes, then drain the solvent.

  • In a separate vial, dissolve this compound, DIC, and HOBt in DMF (4 mL).

  • Gently agitate this solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the activated solution to the resin-bound peptide.

  • Gently agitate the reaction mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 times).

  • A small sample of the resin can be cleaved to monitor the reaction progress by LC-MS.

  • Proceed with the next steps of peptide synthesis or cleavage from the resin.

References

Application Notes and Protocols: 4-Carboxy-3-fluorophenylboronic Acid in the Development of AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-carboxy-3-fluorophenylboronic acid as a key reagent in the synthesis and evaluation of novel AXL kinase inhibitors. The following sections detail the rationale for targeting AXL, present representative data for potent AXL inhibitors, and provide detailed protocols for their synthesis and biological characterization.

The AXL receptor tyrosine kinase is a critical regulator of cellular processes such as growth, survival, and migration.[1] Its overexpression is linked to poor prognosis and drug resistance in various cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors of AXL have shown promise in preclinical and clinical studies.[1][2] The use of substituted phenylboronic acids, such as this compound, in Suzuki coupling reactions is a common strategy for synthesizing diverse libraries of kinase inhibitors.[3]

Data Presentation: Potent AXL Kinase Inhibitors

While specific data for inhibitors synthesized using this compound is not publicly available, the following table summarizes the activity of well-characterized AXL inhibitors with various scaffolds. This data serves as a benchmark for new compounds developed using the protocols described below.

Compound IDScaffoldAXL IC50 (nM)Cellular ActivityReference
BGB324 (Bemcentinib) Not specified14Active in various cancer cell lines[BerGenBio ASA]
TP-0903 Pyrimidine-based27Induces apoptosis in CLL cells[Sunesis Pharmaceuticals]
Compound 13 2,4,5-trisubstituted pyrimidine19Potent inhibition of pancreatic cell lines[1]
Compound 47e 6,7-disubstituted quinoline10Cytotoxic to multiple cancer cell lines[4]
Compound m16 Diphenylpyrimidine-diamine5Blocks proliferation of multiple tumor cells[2]

Experimental Protocols

Synthesis of AXL Inhibitors via Suzuki Coupling

This protocol describes a general method for the synthesis of AXL inhibitors using a Suzuki coupling reaction between a heterocyclic core and this compound.

Materials:

  • Appropriate heterocyclic starting material (e.g., a chlorinated or brominated pyrimidine, quinoline, or other scaffold)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Base (e.g., Na₂CO₃, K₂CO₃, CsF)

  • Solvent (e.g., THF, 1,4-dioxane, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask, dissolve the heterocyclic starting material (1 equivalent) and this compound (1.2-1.5 equivalents) in the chosen solvent system.

  • Add the base (2-3 equivalents) to the mixture.

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired AXL inhibitor.

AXL Kinase Activity Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the AXL kinase using a generic kinase assay kit format.[5]

Materials:

  • Recombinant human AXL kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant AXL enzyme, and the substrate.

  • Add the diluted inhibitor compounds to the wells (final DMSO concentration should be ≤ 1%). Include a positive control (known AXL inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based AXL Phosphorylation Assay

This protocol determines the ability of the synthesized inhibitors to block AXL autophosphorylation in a cellular context.[5]

Materials:

  • Cancer cell line overexpressing AXL (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Gas6 ligand (optional, for stimulation)

  • Lysis buffer

  • Primary antibodies (anti-phospho-AXL, anti-total-AXL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the AXL-overexpressing cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 2-4 hours).

  • (Optional) Stimulate AXL phosphorylation by adding Gas6 ligand for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the anti-phospho-AXL primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-AXL antibody to confirm equal protein loading.

Cell Viability Assay

This protocol assesses the effect of the synthesized AXL inhibitors on the proliferation of cancer cells.[5]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • For MTT assay: Add MTT solution and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, shake to lyse cells, and measure luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL_receptor AXL Receptor Gas6->AXL_receptor Binding Dimerization Dimerization & Autophosphorylation AXL_receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis DrugResistance Drug Resistance STAT3->DrugResistance

Caption: AXL Signaling Pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Heterocyclic Core + this compound Suzuki Suzuki Coupling Start->Suzuki Purification Purification & Characterization Suzuki->Purification Inhibitor AXL Inhibitor Candidate Purification->Inhibitor Biochemical Biochemical AXL Kinase Assay Inhibitor->Biochemical Cellular Cellular AXL Phosphorylation Assay Inhibitor->Cellular Viability Cell Viability Assay Inhibitor->Viability Data IC50 Determination Biochemical->Data Cellular->Data Viability->Data Lead Lead Compound Identification Data->Lead

Caption: AXL Inhibitor Development Workflow.

References

Application Notes and Protocols: Synthesis and Characterization of Glucose-Responsive Insulin Conjugates with 4-Carboxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-responsive insulin (GRI) represents a promising therapeutic advancement for diabetes management, aiming to create a "smart" insulin that self-regulates its activity in response to blood glucose levels. This technology holds the potential to minimize the risk of hypoglycemia, a major challenge in conventional insulin therapy. One effective strategy for developing GRIs involves the conjugation of phenylboronic acid (PBA) derivatives to the insulin molecule. Phenylboronic acids are known to reversibly bind to diols, such as glucose.

This document provides detailed protocols for the synthesis of insulin conjugates with 4-carboxy-3-fluorophenylboronic acid (FPBA). The fluorine substituent on the phenylboronic acid moiety lowers its pKa, facilitating glucose binding at physiological pH.[1] Upon glucose binding, the FPBA moiety acquires a negative charge, which can alter the solubility and bioavailability of the insulin conjugate, leading to a glucose-dependent therapeutic effect.[1]

Two primary methodologies for the synthesis of these conjugates are presented: an on-resin solid-phase synthesis approach for creating insulin analogs with site-specific FPBA incorporation, and a solution-phase conjugation method for modifying native insulin.

Data Presentation

Table 1: In Vitro Activity of FPBA-Insulin Analogs

The biological activity of the synthesized insulin-FPBA conjugates was assessed by measuring the phosphorylation of Akt (pAkt), a key downstream effector in the insulin signaling pathway. The half-maximal effective concentration (EC50) for pAkt activation is a measure of the conjugate's potency.

Insulin AnalogNumber of FPBA GroupsLocation of FPBAEC50 (nM)[2]Fold Change vs. Human Insulin[2]
Human Insulin0-1.11.0
Analog 4a2B-chain1.3~1.2
Analog 4b3B-chain1.6~1.5
Analog 8a3A-chain1.8~1.6
Analog 8d4A-chain4.1~3.7
Table 2: Glucose-Dependent Solubility of FPBA-Insulin Analogs

The solubility of the insulin-FPBA conjugates was measured in phosphate-buffered saline (PBS) at pH 7.4 in the presence of varying glucose concentrations. The results demonstrate a clear glucose-dependent increase in solubility for the conjugates.

Insulin AnalogSolubility at 0 mg/dL Glucose (µg/mL)[2]Solubility at 100 mg/dL Glucose (µg/mL)[2]Solubility at 200 mg/dL Glucose (µg/mL)[2]Solubility at 400 mg/dL Glucose (µg/mL)[2]% Increase in Solubility (0 to 400 mg/dL)[2]
Analog 4a~125~130~140~150~20%
Analog 4b~75~80~85~90~20%
Analog 8a~150~155~165~180~20%
Analog 8d~100~125~160~200100%

Experimental Protocols

Protocol 1: On-Resin Solid-Phase Synthesis of Insulin-FPBA Conjugates

This protocol describes the synthesis of insulin analogs with FPBA conjugated to specific lysine residues using solid-phase peptide synthesis (SPPS). This method allows for precise control over the location and number of FPBA modifications.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Hydrazine hydrate (5%) in DMF

  • Reagents for peptide cleavage and purification (e.g., trifluoroacetic acid, HPLC system)

Procedure:

  • Peptide Synthesis: The insulin A and B chains are synthesized separately on a solid support resin using standard Fmoc-based SPPS. For site-specific conjugation, Fmoc-Lys(Dde)-OH is incorporated at the desired positions. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group is orthogonal to the Fmoc and side-chain protecting groups used during SPPS.

  • Dde Deprotection: Once the full-length peptide chain is assembled, the resin is treated with a solution of 5% hydrazine hydrate in DMF for 10-15 minutes to selectively remove the Dde protecting group from the lysine side chain, exposing the free ε-amino group.

  • FPBA Activation: In a separate vessel, dissolve this compound (3 equivalents per lysine), HOBt (3 equivalents per lysine), and DIC (3 equivalents per lysine) in DMF. Gently agitate the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid group of the FPBA.

  • On-Resin Conjugation: Add the activated FPBA solution to the resin with the deprotected lysine residues. The reaction mixture is then gently agitated at room temperature for 12 hours.[1]

  • Washing: After the conjugation reaction, the resin is thoroughly washed with DMF to remove excess reagents.

  • Cleavage and Deprotection: The FPBA-conjugated peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Chain Combination and Folding: The purified A and B chains are combined under controlled conditions to facilitate the correct formation of disulfide bonds, yielding the final insulin-FPBA conjugate.

Protocol 2: Solution-Phase Conjugation of FPBA to Insulin

This protocol describes the conjugation of this compound to the free amino groups of native insulin in solution, primarily targeting the ε-amino group of Lysine B29 and the N-terminal amino groups of Glycine A1 and Phenylalanine B1.

Materials:

  • Human insulin

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography or RP-HPLC)

Procedure:

  • Activation of FPBA:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the FPBA solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of FPBA by forming an NHS ester.

  • Insulin Preparation:

    • Dissolve human insulin in the Coupling Buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated FPBA-NHS ester solution to the insulin solution. A 10 to 20-fold molar excess of the activated FPBA can be used to drive the reaction.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by quenching any unreacted FPBA-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • The insulin-FPBA conjugate is purified from excess reagents and unconjugated insulin using either size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

    • For RP-HPLC, a C4 or C18 column with a gradient of acetonitrile in water containing 0.1% TFA is typically used.

  • Characterization:

    • The purified conjugate should be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the number of FPBA molecules attached to each insulin molecule.

Visualizations

experimental_workflow cluster_activation FPBA Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis fpba This compound edc_nhs EDC + NHS in Activation Buffer fpba->edc_nhs 15-30 min, RT activated_fpba Activated FPBA-NHS Ester edc_nhs->activated_fpba reaction Conjugation Reaction (2-4 hours, RT) activated_fpba->reaction insulin Human Insulin in Coupling Buffer insulin->reaction quench Quench with Tris Buffer reaction->quench crude_conjugate Crude Insulin-FPBA Conjugate quench->crude_conjugate purification HPLC or SEC crude_conjugate->purification final_product Purified Insulin-FPBA Conjugate purification->final_product characterization Mass Spectrometry final_product->characterization

Caption: Solution-Phase Synthesis Workflow.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects insulin Insulin or Insulin-FPBA Conjugate ir Insulin Receptor (IR) insulin->ir Binding & Activation irs IRS-1 ir->irs Phosphorylation pi3k PI3K irs->pi3k Recruitment & Activation pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 Activation akt Akt pdk1->akt Phosphorylation p_akt pAkt (Active) akt->p_akt glut4 GLUT4 Translocation p_akt->glut4 glycogen Glycogen Synthesis p_akt->glycogen protein Protein Synthesis p_akt->protein

Caption: Insulin Signaling Pathway via PI3K/Akt.

References

Application Notes and Protocols: Functionalization of Polymers with 4-Carboxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acid (PBA) and its derivatives are versatile molecules that have garnered significant attention in biomedical research. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in developing "smart" materials that can respond to specific biological cues.[1][2] 4-Carboxy-3-fluorophenylboronic acid (CFPBA) is a particularly valuable derivative. The presence of an electron-withdrawing fluorine atom lowers the pKa of the boronic acid, enabling it to interact with diols, such as glucose and sialic acids, at physiological pH (7.4).[3][4] The carboxyl group provides a convenient handle for conjugation to polymers via standard coupling chemistries.

The functionalization of polymers with CFPBA creates advanced materials with applications in targeted drug delivery, diagnostics, and sensing.[2][5] These functionalized polymers can be designed to release therapeutic payloads in response to high glucose levels for diabetes treatment or to target sialic acid-overexpressing cancer cells.[5][6][7] This document provides detailed protocols for the functionalization of polymers with CFPBA and its application in creating responsive drug delivery systems.

Applications

Polymers functionalized with this compound have a range of biomedical applications, primarily centered around their ability to recognize and bind to diol-containing molecules.

  • Glucose-Responsive Drug Delivery: This is one of the most explored applications.[6][8] CFPBA-functionalized polymers can be used to create hydrogels or nanoparticles that encapsulate insulin. In the presence of high glucose concentrations, the glucose competes for binding with the boronic acid moieties, causing the polymer matrix to swell or disassemble and release the encapsulated insulin.[4][6] This creates a self-regulating, "smart" system for diabetes management.[3][8][9]

  • Targeted Cancer Therapy: Many cancer cells overexpress sialic acid (SA) residues on their surfaces.[5] Since sialic acid is a diol-containing molecule, CFPBA-functionalized polymers can act as tumor-homing ligands.[5][10] Nanoparticles formulated from these polymers can selectively bind to cancer cells, leading to enhanced cellular uptake of chemotherapy drugs like Doxorubicin and improving therapeutic efficacy while reducing systemic toxicity.[5][10]

  • Bacterial Detection and Imaging: Boronic acids can bind to the cis-diol structures present in the polysaccharides of bacterial cell walls. This interaction can be leveraged to create polymer-based nanocomposites for bacterial binding, separation, and fluorescent imaging.[11]

  • Enhanced Mucoadhesion: For localized drug delivery, such as in the treatment of bladder cancer, prolonging the residence time of the drug carrier at the target site is crucial. Boronate-conjugated chitosan has been shown to exhibit enhanced mucoadhesive properties, binding to the urothelial lining of the bladder.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving polymers functionalized with phenylboronic acid derivatives. This data is essential for comparing methodologies and outcomes.

Polymer SystemBoronic Acid DerivativeApplicationKey Quantitative FindingReference
Chitosan Nanoparticles (CSNPs)4-Carboxyphenylboronic acid (4-CPBA)Cancer Cell TargetingIntegration of PBA reduced the zeta potential, enhancing nanoparticle efficacy for cancer cell targeting.[5]
Chitosan (CS)4-Fluorophenylboronic acid (FPBA)Insulin DeliveryInsulin encapsulation efficiency of approximately 50% (wt%) was achieved. The maximum release of insulin was >90% in 9 hours in a 3 mg/mL glucose solution.[6]
ε-PolylysineThis compound (CFPBA)Insulin DeliveryThe resulting particles (INS/GRP-12.8) demonstrated good biocompatibility and glucose-responsiveness.[6]
Poly(phenylboronic acid) microgels4-Vinylphenylboronic acidGlucose SensingMicrogels swelled in the presence of glucose (0-30 mM) at physiological pH (7.4) with high selectivity.[1]
Gold Nanoclusters (GNCs)This compound (FPBA)Insulin DeliveryGNC-FPBA-Ins complex improved the release efficiency of insulin in response to blood sugar levels.[4]

Experimental Protocols

Protocol 1: Functionalization of Chitosan with this compound via EDC/NHS Coupling

This protocol describes the covalent conjugation of CFPBA to the primary amine groups of chitosan, a widely used biocompatible polymer. The reaction forms a stable amide bond.

Materials:

  • Chitosan (low molecular weight)

  • This compound (CFPBA) (CAS: 120153-08-4)[12][13]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 1% Acetic acid solution

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Chitosan Solution Preparation: Dissolve 200 mg of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear solution is obtained.

  • CFPBA Activation: In a separate flask, dissolve 50 mg of CFPBA, 75 mg of EDC-HCl, and 45 mg of NHS in 10 mL of a 1:1 mixture of MES buffer (pH 6.0) and DMF. Stir the solution at room temperature for 1 hour in the dark to activate the carboxylic acid group of CFPBA.[10]

  • Conjugation Reaction: Add the activated CFPBA solution dropwise to the chitosan solution under continuous stirring. Let the reaction proceed for 24 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against DI water for 48-72 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified solution at -80°C and then lyophilize for 48 hours to obtain the dry, functionalized polymer (CS-CFPBA).

  • Characterization: Confirm the successful conjugation using FTIR and ¹H NMR spectroscopy. The degree of substitution can be quantified using techniques like UV-Vis spectroscopy or elemental analysis.

Protocol 2: Preparation of Doxorubicin-Loaded CS-CFPBA Nanoparticles

This protocol describes the formulation of drug-loaded nanoparticles using the functionalized chitosan for targeted cancer therapy applications.[5]

Materials:

  • CS-CFPBA polymer (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Sodium tripolyphosphate (TPP)

  • 1% Acetic acid solution

  • Deionized (DI) water

  • Ultrasonic probe or bath

Procedure:

  • Polymer Solution: Dissolve 10 mg of CS-CFPBA in 5 mL of 1% acetic acid solution.

  • Drug Loading: Add 2 mg of DOX to the CS-CFPBA solution. Stir for 1 hour at room temperature to allow for electrostatic interaction and drug intercalation.

  • Nanoparticle Formation: Prepare a 1 mg/mL TPP solution in DI water. While vigorously stirring the CS-CFPBA/DOX solution, add 1 mL of the TPP solution dropwise. The solution will become opalescent, indicating the formation of nanoparticles via ionic gelation.

  • Sonication: Sonicate the nanoparticle suspension for 2 minutes to ensure homogeneity and reduce particle size.

  • Purification: Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes. Discard the supernatant, which contains the unloaded drug.

  • Washing: Resuspend the nanoparticle pellet in DI water and centrifuge again. Repeat this washing step twice to remove any remaining free drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS pH 7.4) for immediate use or lyophilize for long-term storage.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Calculate the drug loading efficiency and encapsulation efficiency by measuring the amount of DOX in the supernatant using a UV-Vis spectrophotometer.

Diagrams and Workflows

Chemical Functionalization Pathway

G CFPBA This compound (CFPBA) Activated_CFPBA NHS-activated CFPBA Ester (Reactive Intermediate) CFPBA->Activated_CFPBA Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activated_CFPBA Final_Polymer CFPBA-Functionalized Chitosan (CS-CFPBA) Activated_CFPBA->Final_Polymer Amide Bond Formation Byproducts Urea byproduct & Free NHS Activated_CFPBA->Byproducts Chitosan Chitosan Polymer (-NH2 groups) Chitosan->Final_Polymer

Caption: Reaction scheme for conjugating CFPBA to an amine-containing polymer.

Experimental Workflow for Nanoparticle Formulation

G start Start dissolve Dissolve CS-CFPBA in Acetic Acid start->dissolve add_drug Add Doxorubicin (DOX) Stir 1 hr dissolve->add_drug add_tpp Add TPP Solution (Ionic Gelation) add_drug->add_tpp centrifuge Centrifuge & Collect Nanoparticles add_tpp->centrifuge wash Wash Pellet x2 with DI Water centrifuge->wash characterize Characterize: Size, Zeta, Drug Load wash->characterize end End characterize->end

Caption: Workflow for preparing drug-loaded CFPBA-functionalized nanoparticles.

Mechanism of Glucose-Responsive Insulin Release

G cluster_0 Low Glucose Condition cluster_1 High Glucose Condition NP_stable Insulin-Loaded Nanoparticle (Crosslinked Matrix) Insulin_in Insulin (Encapsulated) NP_stable->Insulin_in Trapped Glucose High Glucose Concentration NP_stable->Glucose Exposure to Hyperglycemic State NP_swollen Swollen/Disassembled Nanoparticle Insulin_out Insulin (Released) NP_swollen->Insulin_out Released Glucose->NP_swollen Competitive Binding to Boronic Acid

References

Application Notes and Protocols for Non-Enzymatic Glucose Sensing with 4-Carboxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and continuous monitoring of glucose levels is paramount in the management of diabetes and has significant implications in various biomedical research and drug development settings. Traditional glucose sensing predominantly relies on enzymatic methods, which can be susceptible to environmental factors such as temperature and pH, and may suffer from a limited shelf life. Non-enzymatic sensors offer a robust alternative, and among these, those based on phenylboronic acid (PBA) derivatives have garnered significant attention.

This document provides detailed application notes and protocols for the use of 4-Carboxy-3-fluorophenylboronic acid as a recognition element in non-enzymatic glucose sensors. The electron-withdrawing fluorine and carboxylic acid groups on the phenyl ring lower the pKa of the boronic acid, enabling it to bind with glucose at physiological pH with higher affinity and selectivity. This characteristic makes this compound an excellent candidate for the development of stable and sensitive non-enzymatic glucose sensors.

Principle of Detection

The fundamental principle behind glucose sensing with this compound lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of glucose. This binding event can be transduced into a measurable signal through various mechanisms, including optical changes (fluorescence, colorimetry) or electrochemical responses.

At a physiological pH of 7.4, this compound exists in equilibrium between its neutral trigonal planar form and its anionic tetrahedral boronate form. The presence of glucose shifts this equilibrium towards the formation of a stable cyclic boronate ester. This interaction alters the electronic and structural properties of the molecule, leading to a detectable signal that is proportional to the glucose concentration.

Signaling Pathway Diagram

G cluster_0 Sensor Environment (Physiological pH ~7.4) 4_Carboxy_3_fluorophenylboronic_acid This compound (Trigonal Planar) Anionic_Boronate Anionic Boronate (Tetrahedral) 4_Carboxy_3_fluorophenylboronic_acid->Anionic_Boronate Equilibrium Anionic_Boronate->4_Carboxy_3_fluorophenylboronic_acid Cyclic_Boronate_Ester Cyclic Boronate Ester Complex Anionic_Boronate->Cyclic_Boronate_Ester + Glucose Glucose Glucose (cis-diols) Glucose->Cyclic_Boronate_Ester Signal Detectable Signal (Optical/Electrochemical) Cyclic_Boronate_Ester->Signal Transduction

Caption: Glucose detection mechanism of this compound.

Performance of Phenylboronic Acid-Based Non-Enzymatic Glucose Sensors

The following table summarizes the performance of various non-enzymatic glucose sensors based on phenylboronic acid derivatives, providing a comparative overview of their key characteristics.

Sensor TypeRecognition ElementLinear RangeLimit of Detection (LOD)Response TimeReference
Optical (Hydrogel)4-Amino-3-fluorophenylboronic acidNot specified~1 µmol/LNot specified[1]
ElectrochemicalDiboronic acid derivative40 - 500 mg/dL21.5 mg/dL (EIS)Not specified[2]
Optical (Fluorescence)Mc-CDBA0 - 195 µM1.37 µMNot specified[3]
Electrochemical3-Aminophenylboronic acid on SPCENot specified8.53 x 10⁻⁹ M4.0 ± 0.6 s[4]
Optical (Hydrogel)Phenylboronic acid0 - 50 mMNot specifiedFast[5]
Colorimetric4-Cyanophenylboronic acid with AuNPs1 - 20 mMNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed protocols for the fabrication and use of an optical and an electrochemical non-enzymatic glucose sensor utilizing a phenylboronic acid derivative. While these protocols are based on established methodologies, they may require optimization for specific experimental setups and applications.

Protocol 1: Fabrication and Use of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

This protocol describes the preparation of a fluorescent sensor and its application in glucose detection.

Materials:

  • This compound

  • Fluorescent dye with a diol group (e.g., Alizarin Red S)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose standards of known concentrations

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Sensing Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution).

    • Prepare a stock solution of the fluorescent dye in PBS.

    • Mix the this compound and fluorescent dye solutions in PBS (pH 7.4) to achieve the desired final concentrations. The optimal ratio should be determined experimentally through titration.

  • Glucose Measurement:

    • Pipette a fixed volume of the sensing solution into a quartz cuvette.

    • Record the baseline fluorescence spectrum using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

    • Add a known concentration of the glucose standard to the cuvette and mix thoroughly.

    • Allow the solution to incubate for a predetermined time to ensure the binding reaction reaches equilibrium.

    • Record the fluorescence spectrum. A change in fluorescence intensity will be observed.

    • Repeat steps 3-5 with a series of glucose standards to generate a calibration curve.

    • To measure an unknown sample, add it to the sensing solution and measure the fluorescence change. The glucose concentration can be determined from the calibration curve.

Protocol 2: Fabrication and Use of a Phenylboronic Acid-Based Electrochemical Glucose Sensor

This protocol outlines the modification of a screen-printed carbon electrode (SPCE) for electrochemical glucose detection.

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • This compound

  • Electrochemical workstation with potentiostat/galvanostat

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose standards of known concentrations

  • Reference electrode (e.g., Ag/AgCl) and counter electrode (e.g., platinum wire)

Procedure:

  • Electrode Functionalization:

    • Clean the SPCE surface by electrochemical methods (e.g., cycling in a dilute acid solution) or by rinsing with appropriate solvents.

    • Prepare a solution of this compound in a suitable solvent.

    • Immobilize the this compound onto the SPCE surface. This can be achieved through various methods such as drop-casting, electropolymerization, or covalent attachment via linker molecules. The chosen method will depend on the desired stability and sensor performance.

    • After modification, rinse the electrode thoroughly with deionized water and PBS to remove any unbound molecules.

  • Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS):

    • Set up a three-electrode system with the modified SPCE as the working electrode, a reference electrode, and a counter electrode in an electrochemical cell containing PBS (pH 7.4).

    • Record the baseline EIS spectrum in the absence of glucose.

    • Add a known concentration of glucose to the electrochemical cell and allow it to incubate.

    • Record the EIS spectrum. The binding of glucose to the boronic acid will alter the charge transfer resistance at the electrode surface, resulting in a change in the impedance spectrum.

    • Repeat steps 3-4 with a series of glucose standards to construct a calibration curve.

    • For unknown sample analysis, introduce the sample into the electrochemical cell and measure the change in impedance.

Experimental Workflow Diagram

G cluster_optical Optical Sensor Workflow cluster_electrochemical Electrochemical Sensor Workflow A1 Prepare Sensing Solution (this compound + Dye) B1 Measure Baseline Fluorescence A1->B1 C1 Add Glucose Standard/Sample B1->C1 D1 Incubate C1->D1 E1 Measure Fluorescence Change D1->E1 F1 Generate Calibration Curve & Determine Concentration E1->F1 A2 Functionalize Electrode with This compound B2 Measure Baseline Electrochemical Signal (e.g., EIS) A2->B2 C2 Add Glucose Standard/Sample B2->C2 D2 Incubate C2->D2 E2 Measure Electrochemical Signal Change D2->E2 F2 Generate Calibration Curve & Determine Concentration E2->F2

Caption: General experimental workflows for optical and electrochemical glucose sensing.

Conclusion and Future Perspectives

This compound presents a promising molecular recognition element for the development of robust and sensitive non-enzymatic glucose sensors. The protocols and data presented herein provide a foundation for researchers and scientists to explore and optimize sensors for their specific applications, from fundamental research to the development of novel diagnostic tools. Future work may focus on integrating these sensing motifs into wearable and continuous glucose monitoring systems, further enhancing their clinical and research utility. The versatility of the boronic acid chemistry also opens avenues for the detection of other diol-containing biomolecules.

References

Application Notes and Protocols for 4-Carboxy-3-fluorophenylboronic Acid in Closed-Loop Insulin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closed-loop insulin delivery systems, often referred to as "artificial pancreas" technology, aim to mimic the glucose-responsive function of a healthy pancreas, thereby providing tighter glycemic control for individuals with diabetes. A key component of many novel systems under investigation is the glucose-sensing element. 4-Carboxy-3-fluorophenylboronic acid (4-CFPBA) has emerged as a promising candidate for this role due to its unique chemical properties. The electron-withdrawing fluorine atom lowers the pKa of the boronic acid group to approximately 7.2, which is closer to physiological pH than unsubstituted phenylboronic acid (PBA).[1][2] This allows for more efficient binding to glucose at normal blood glucose levels. This document provides detailed application notes and experimental protocols for the use of 4-CFPBA in the development of glucose-responsive insulin delivery systems.

The fundamental principle behind the use of 4-CFPBA lies in its reversible covalent interaction with the cis-diol groups of glucose.[3] In a closed-loop system, insulin is typically encapsulated within a polymer matrix that has been functionalized with 4-CFPBA. At normal blood glucose levels, the 4-CFPBA moieties may be cross-linked with a diol-containing polymer or interact with modified insulin. As blood glucose levels rise, the increased concentration of glucose competitively binds to the 4-CFPBA, disrupting the existing interactions.[3] This competitive binding can trigger a change in the polymer matrix, such as swelling or disassembly, leading to the release of the encapsulated insulin.[4]

Data Presentation

The following tables summarize key quantitative data from various studies on 4-CFPBA and related phenylboronic acid-based insulin delivery systems.

Table 1: Physicochemical Properties of Phenylboronic Acid Derivatives

Phenylboronic Acid DerivativepKaNotesReference
This compound (FPBA)~7.2Favorable for glucose binding at physiological pH.[2]
4-Carboxyphenylboronic acid7.8[5]
Phenylboronic acid (PBA)~8.8Less effective at physiological pH.[1]

Table 2: Performance of 4-CFPBA and Related Phenylboronic Acid-Based Insulin Delivery Systems

Delivery SystemPolymer BackboneInsulin Loading Capacity (% w/w)Encapsulation Efficiency (%)In Vitro Insulin ReleaseIn Vivo EfficacyReference
Nanoparticles4-formylphenylboronic acid-conjugated chitosan46 ± 1.881 ± 1.2Glucose concentration-dependentNot Reported[6]
Nanoparticles4-fluorophenylboronic acid-substituted chitosanNot Reported~50>90% in 9h (3 mg/mL glucose)Not Reported[6]
Injectable Hydrogel4-carboxy-3-fluorophenylboronic-grafted chitooligosaccharides and guar gumNot ReportedNot ReportedInitial burst followed by sustained release for 10hMaintained normoglycemia in diabetic mice for 10 days[7]

Experimental Protocols

Protocol 1: Synthesis of this compound-Grafted Chitosan (CS-FPBA)

This protocol describes the synthesis of a glucose-responsive polymer by grafting this compound onto a chitosan backbone using EDC/NHS coupling chemistry.

Materials:

  • Chitosan (low molecular weight)

  • This compound (FPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Acetic acid

Procedure:

  • Prepare Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution with stirring until fully dissolved.

  • Activate FPBA: In a separate container, dissolve 50 mg of FPBA, 30 mg of EDC, and 18 mg of NHS in 10 mL of MES buffer (0.1 M, pH 6.0). Stir the mixture at room temperature for 30 minutes in the dark to activate the carboxylic acid group of FPBA.

  • Coupling Reaction: Add the activated FPBA solution dropwise to the chitosan solution with continuous stirring. Let the reaction proceed for 24 hours at room temperature in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified CS-FPBA solution to obtain a solid product.

  • Characterization: Confirm the successful grafting of FPBA onto the chitosan backbone using techniques such as FTIR and 1H NMR spectroscopy. The degree of substitution can be quantified using methods like UV-Vis spectroscopy.

Protocol 2: Preparation of Insulin-Loaded CS-FPBA Nanoparticles

This protocol details the formulation of insulin-loaded nanoparticles from the synthesized CS-FPBA polymer via ionic gelation.

Materials:

  • CS-FPBA polymer

  • Human recombinant insulin

  • Sodium tripolyphosphate (TPP)

  • Acetic acid solution (1% v/v)

  • Deionized water

Procedure:

  • Prepare CS-FPBA Solution: Dissolve 10 mg of the lyophilized CS-FPBA in 10 mL of 1% acetic acid solution.

  • Prepare Insulin Solution: Dissolve 2 mg of insulin in 2 mL of 0.1 M HCl, then neutralize with 0.1 M NaOH.

  • Prepare TPP Solution: Dissolve 5 mg of TPP in 10 mL of deionized water.

  • Incorporate Insulin: Add the insulin solution to the CS-FPBA solution and stir gently for 15 minutes.

  • Nanoparticle Formation: Add the TPP solution dropwise to the CS-FPBA/insulin mixture under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension step twice to remove unloaded insulin and excess TPP.

  • Lyophilization: Freeze-dry the purified nanoparticles for storage.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Calculate the insulin loading capacity and encapsulation efficiency by measuring the amount of insulin in the supernatant using a suitable assay (e.g., HPLC or BCA protein assay).

Protocol 3: In Vitro Glucose-Responsive Insulin Release Assay

This protocol outlines a method to evaluate the glucose-responsive release of insulin from the prepared nanoparticles.

Materials:

  • Insulin-loaded CS-FPBA nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glucose solutions of varying concentrations (e.g., 0 mg/dL, 100 mg/dL, and 400 mg/dL in PBS)

  • Centrifuge tubes

  • Incubator shaker (37°C)

Procedure:

  • Sample Preparation: Disperse a known amount of insulin-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS in multiple centrifuge tubes.

  • Release Study:

    • Centrifuge the tubes at 14,000 rpm for 15 minutes and discard the supernatant.

    • Resuspend the nanoparticle pellets in 1 mL of the different glucose solutions (0, 100, and 400 mg/dL).

    • Incubate the tubes at 37°C in a shaker.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), centrifuge the tubes at 14,000 rpm for 15 minutes.

  • Analysis:

    • Carefully collect the supernatant.

    • Measure the concentration of insulin in the supernatant using a suitable analytical method (e.g., HPLC or ELISA).

  • Data Analysis: Plot the cumulative percentage of insulin released versus time for each glucose concentration to determine the release kinetics.

Visualizations

Glucose_Responsive_Insulin_Release cluster_0 Low Blood Glucose (Normoglycemia) cluster_1 High Blood Glucose (Hyperglycemia) Insulin_Encapsulated Insulin Encapsulated in CS-FPBA Nanoparticle FPBA_Crosslinked FPBA Moieties Cross-linked/ Bound to Insulin Insulin_Encapsulated->FPBA_Crosslinked Stable Matrix No_Release Minimal Insulin Release FPBA_Crosslinked->No_Release Glucose High Glucose Concentration Competitive_Binding Glucose Competitively Binds to FPBA Moieties Glucose->Competitive_Binding Matrix_Disruption Nanoparticle Matrix Disruption/ Swelling Competitive_Binding->Matrix_Disruption Insulin_Release Insulin is Released Matrix_Disruption->Insulin_Release

Caption: Mechanism of glucose-responsive insulin release from a 4-CFPBA-based delivery system.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Start: Materials Procurement synthesis Protocol 1: Synthesis of CS-FPBA start->synthesis formulation Protocol 2: Preparation of Insulin-Loaded CS-FPBA Nanoparticles synthesis->formulation characterization1 Characterization: FTIR, NMR, DLS, SEM formulation->characterization1 invitro_release Protocol 3: In Vitro Glucose-Responsive Insulin Release Assay characterization1->invitro_release data_analysis1 Data Analysis: Release Kinetics invitro_release->data_analysis1 animal_model Induce Diabetes in Animal Model (e.g., Mice) data_analysis1->animal_model administration Administer Insulin-Loaded Nanoparticles animal_model->administration monitoring Monitor Blood Glucose Levels over Time administration->monitoring data_analysis2 Data Analysis: Glycemic Control Efficacy monitoring->data_analysis2 end End: Conclusive Report data_analysis2->end

Caption: A logical workflow for the development and evaluation of a 4-CFPBA-based insulin delivery system.

References

Application Notes and Protocols for the Preparation of Conductive Polymer Derivatives with 4-Carboxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and potential applications of conductive polymer derivatives utilizing 4-Carboxy-3-fluorophenylboronic acid. The introduction of carboxylic acid and fluorine moieties onto a conductive polymer backbone offers unique opportunities for creating functional materials with tunable properties for advanced applications in biosensing, drug delivery, and bioelectronics.

Introduction

Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals or semiconductors while retaining the processing advantages and mechanical flexibility of polymers. The functionalization of these polymers is crucial for tailoring their properties and enabling their use in specialized applications. This compound is a versatile monomer for incorporation into conductive polymer chains, typically through Suzuki-Miyaura polycondensation. The carboxylic acid group provides a site for post-polymerization modification, allowing for the covalent attachment of biomolecules, drugs, or other functional moieties. The fluorine atom can enhance the polymer's thermal stability, and electrochemical properties, and influence its self-assembly behavior.

These notes will detail a representative protocol for the synthesis of a poly(p-phenylene) derivative, discuss potential applications, and provide a framework for the characterization of these novel materials.

Data Presentation

While specific quantitative data for polymers derived directly from this compound is not extensively available in the public domain, the following table presents expected property ranges based on analogous sulfonated and carboxylated poly(phenylene)s.[1] These values should be considered as targets for characterization.

PropertyExpected Range/ValueSignificance
Electrical Conductivity (Doped) 10⁻⁵ to 10¹ S/cmDetermines the suitability for applications requiring charge transport, such as sensors and electronic devices.[2]
Molecular Weight (Mw) 10,000 - 100,000 g/mol Influences the mechanical properties and processability of the polymer.
Polydispersity Index (PDI) 1.5 - 3.0A measure of the distribution of molecular weights in the polymer sample.
Thermal Stability (TGA, 5% weight loss) > 400 °CIndicates the polymer's resistance to thermal degradation.
Glass Transition Temperature (Tg) 150 - 250 °CRelates to the polymer's transition from a rigid to a more flexible state.
Ion Exchange Capacity (IEC) 1.0 - 2.5 meq/gQuantifies the number of carboxylic acid groups, which is important for applications like ion sensing and drug loading.[1]

Experimental Protocols

Protocol 1: Synthesis of a Conductive Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a representative synthesis of a random copolymer of this compound and a dibromoaryl comonomer. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between arylboronic acids and aryl halides.[3]

Materials:

  • This compound

  • 1,4-Dibromo-2,5-bis(octyloxy)benzene (or other suitable solubilizing dibromo-comonomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and 1,4-dibromo-2,5-bis(octyloxy)benzene (1 equivalent) in a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v).

  • Base Addition: Add anhydrous potassium carbonate (4 equivalents) to the reaction mixture.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) to the flask.

  • Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it extensively with methanol and deionized water to remove residual catalyst and salts.

    • To further purify the polymer, a Soxhlet extraction can be performed with methanol, acetone, and finally chloroform or tetrahydrofuran (THF) to isolate the polymer fraction with the desired solubility.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

Protocol 2: Post-Polymerization Modification - Amide Coupling

The carboxylic acid groups on the polymer backbone can be used to conjugate amines, such as those found in peptides or amine-containing drugs, using standard carbodiimide chemistry.

Materials:

  • Carboxylated conductive polymer (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., a peptide, drug)

  • Anhydrous DMF or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution: Dissolve the carboxylated polymer in a minimal amount of anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid Groups: Add EDC (2 equivalents relative to carboxylic acid groups) and NHS (2 equivalents) to the polymer solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid groups.

  • Conjugation: Add the amine-containing molecule (1.5 equivalents) dissolved in an appropriate buffer (e.g., PBS pH 7.4) to the activated polymer solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified polymer conjugate to obtain a solid product.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Polymer Synthesis cluster_modification Protocol 2: Post-Polymerization Modification monomers This compound + Dibromo-comonomer suzuki Suzuki-Miyaura Polycondensation (Pd(PPh3)4, K2CO3) monomers->suzuki precipitation Precipitation in Methanol suzuki->precipitation purification Soxhlet Extraction precipitation->purification polymer Carboxylated Conductive Polymer purification->polymer start_mod Carboxylated Conductive Polymer activation Activation (EDC, NHS) start_mod->activation conjugation Conjugation with Amine-Molecule activation->conjugation dialysis Purification (Dialysis) conjugation->dialysis final_product Functionalized Polymer Conjugate dialysis->final_product biosensor_application polymer Functionalized Conductive Polymer binding Binding Event polymer->binding Immobilized with bioreceptor Bioreceptor (e.g., Antibody, Enzyme) bioreceptor->binding analyte Target Analyte (e.g., Biomarker) analyte->binding Interacts with signal Change in Conductivity/ Fluorescence binding->signal Induces detection Signal Detection signal->detection

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 4-Carboxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki coupling reactions involving 4-Carboxy-3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

A1: Low yields with this compound are often attributed to its electron-deficient nature and the presence of the carboxylic acid group. The primary factors to check are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often necessary to facilitate the catalytic cycle with challenging substrates.[1]

  • Base Selection: The choice and strength of the base are crucial. The base activates the boronic acid for transmetalation but can also promote side reactions.[2][3] For substrates with sensitive functional groups like carboxylic acids, a careful selection is necessary to avoid unwanted reactions.[4]

  • Solvent System and Degassing: The solvent system must solubilize all reactants. Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[4][5]

  • Reaction Temperature: An optimal temperature is required to drive the reaction to completion without causing degradation of the reactants or catalyst.[6]

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[4][7]

Q2: What are the most common side reactions with this compound in Suzuki couplings, and how can I minimize them?

A2: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. To minimize this:

    • Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.[5][7]

    • Employ anhydrous conditions where possible.[4]

    • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[4]

    • Run the reaction at the lowest effective temperature.[4]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. To minimize homocoupling:

    • Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen).[4][5]

    • Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) from the start can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[4]

Q3: How does the carboxylic acid functional group on the boronic acid affect the reaction?

A3: The carboxylic acid group can complicate the reaction in several ways:

  • Catalyst Inhibition: The carboxylate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4]

  • Solubility Issues: The polarity of the carboxylic acid can lead to poor solubility in common non-polar Suzuki coupling solvents.[4]

  • Base Interactions: The acidic proton of the carboxylic acid will react with the base, requiring the use of additional equivalents of base.

To address these issues, consider using a solvent system that can dissolve polar substrates, such as DMF, acetonitrile, or mixtures of THF/water or dioxane/water.[4] Protecting the carboxylic acid group as an ester may also be a viable strategy.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is the most common issue and can be caused by a variety of factors. The following workflow can help diagnose the problem.

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Significant Protodeboronation Observed

If you have identified the formation of fluorobenzoic acid as a major byproduct, protodeboronation is occurring.

Caption: Troubleshooting steps to mitigate protodeboronation.

Data on Reaction Conditions

Optimizing the reaction components is key. The following tables provide a summary of common choices for Suzuki couplings with electron-deficient partners.

Table 1: Comparison of Palladium Catalysts and Ligands [1]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this specific substrate.1-5

Table 2: Influence of Base and Solvent on Suzuki Coupling

BaseCommon SolventsComments
K₃PO₄Dioxane/H₂O, THF/H₂O, TolueneA strong base, often effective for electron-deficient systems. Can promote protodeboronation in some cases.[5]
Cs₂CO₃Dioxane/H₂O, DMF, THFAnother strong base that can be very effective, but also costly.[8]
K₂CO₃Toluene/EtOH/H₂O, DMF/H₂OA standard, milder base. May require higher temperatures.[6][9]
KFDioxane, THFA mild base that can be useful for substrates sensitive to hydrolysis or protodeboronation.[4]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a starting point protocol that should be optimized for your specific aryl halide.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Degassed solvent (e.g., 10:1 Dioxane/H₂O)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes. This is a critical step to remove oxygen.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the product is acidic, an acid/base workup may be required for purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]

The Suzuki Catalytic Cycle

Understanding the catalytic cycle can aid in troubleshooting. For instance, issues with transmetalation are common with electron-deficient boronic acids.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

How to prevent homocoupling of 4-Carboxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the homocoupling of 4-carboxy-3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 4,4'-dicarboxy-3,3'-difluorobiphenyl. This reaction consumes the boronic acid and catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: Arylboronic acids with electron-withdrawing groups, such as the carboxylic acid and fluorine atom on this compound, are known to be more prone to homocoupling. This increased susceptibility is a key challenge when working with this and similar substrates.

Q3: What are the primary causes of homocoupling of arylboronic acids?

A3: The two main culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) (Pd(II)) catalyst precursor. Oxygen can lead to the formation of a palladium peroxo complex which plays a crucial role in the homocoupling mechanism. Pd(II) species can also directly react with the boronic acid to generate the homocoupled product.

Q4: How can I minimize homocoupling when using this compound?

A4: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction, for example by sparging the solvent with an inert gas. Using a Palladium(0) (Pd(0)) catalyst source directly, or adding a mild reducing agent like potassium formate to in-situ reduce a Pd(II) precursor, can also significantly suppress this side reaction. Furthermore, the use of bulky, electron-rich phosphine ligands, such as SPhos, is highly recommended as they can accelerate the desired cross-coupling pathway.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product Detected

If you are observing a significant amount of the homocoupled byproduct (4,4'-dicarboxy-3,3'-difluorobiphenyl) in your reaction mixture, follow these troubleshooting steps.

Troubleshooting Workflow

start High Homocoupling Detected deoxygenation Review Deoxygenation Procedure start->deoxygenation catalyst Evaluate Palladium Source deoxygenation->catalyst If homocoupling persists reducing_agent Consider Mild Reducing Agent catalyst->reducing_agent If using Pd(II) ligand Optimize Ligand catalyst->ligand If homocoupling persists reducing_agent->ligand result Reduced Homocoupling ligand->result

Caption: Troubleshooting workflow for high homocoupling.

Detailed Steps:

  • Enhance Deoxygenation:

    • Action: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Use a robust technique such as three freeze-pump-thaw cycles or sparge the solvent with a stream of inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen is a known promoter of boronic acid homocoupling.

  • Evaluate Palladium Source:

    • Action: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

    • Rationale: Pd(II) species can directly facilitate homocoupling. Using a Pd(0) source bypasses the in-situ reduction step where this side reaction can be prevalent.

  • Introduce a Mild Reducing Agent:

    • Action: If using a Pd(II) precatalyst is necessary, add a mild reducing agent. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the catalytic cycle.

    • Rationale: A mild reducing agent helps to ensure that the palladium is predominantly in the active Pd(0) state, minimizing the concentration of Pd(II) available for homocoupling.

  • Optimize the Ligand:

    • Action: For electron-deficient arylboronic acids, bulky and electron-rich phosphine ligands are often beneficial. Consider using ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine).

    • Rationale: These ligands can accelerate the rate of the desired cross-coupling reaction, specifically the reductive elimination step, which can outcompete the homocoupling pathway. Good yields of cross-coupling products with electron-deficient arylboronic acids have been obtained using SPhos.

Issue 2: Low Yield of the Desired Cross-Coupled Product

If you are experiencing low yields of your target molecule, even with minimal homocoupling, consider the following.

Troubleshooting Workflow

start Low Yield of Cross-Coupled Product base_solvent Optimize Base and Solvent start->base_solvent temperature Adjust Reaction Temperature base_solvent->temperature If yield is still low reagent_quality Check Reagent Quality temperature->reagent_quality If yield is still low result Improved Yield reagent_quality->result

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Optimize Base and Solvent System:

    • Action: The choice of base and solvent is critical. For couplings with this compound, a common system is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a mixture of an organic solvent and water (e.g., dioxane/water, THF/water). The base is crucial for the transmetalation step.

    • Rationale: The solubility of the boronic acid and the base, as well as the overall polarity of the reaction medium, can significantly impact the reaction rate and yield.

  • Adjust Reaction Temperature:

    • Action: Suzuki-Miyaura reactions are typically run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a moderate increase in temperature may improve the yield.

    • Rationale: Higher temperatures can increase the rate of all steps in the catalytic cycle, but excessive heat can also lead to degradation of reagents or the catalyst.

  • Verify Reagent Quality:

    • Action: Ensure that the this compound, the coupling partner (aryl halide/triflate), and the catalyst are of high purity and have not degraded. Boronic acids can be susceptible to protodeboronation, especially if impure or stored improperly.

    • Rationale: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions, thereby reducing the yield of the desired product.

Experimental Protocols

The following protocols are provided as a starting point and are based on established methods for Suzuki-Miyaura couplings of similar electron-deficient arylboronic acids. Optimization for your specific substrates may be necessary.

Protocol 1: General Procedure Using a Pd(0) Catalyst

This protocol is designed to minimize homocoupling by using a Pd(0) source and rigorous deoxygenation.

Reaction Setup Workflow

reagents Combine Aryl Halide, Boronic Acid, and Base deoxygenate Deoxygenate Mixture (e.g., Ar sparging) reagents->deoxygenate catalyst Add Pd(0) Catalyst and Ligand under Inert Gas deoxygenate->catalyst react Heat to Reaction Temperature catalyst->react

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered when using sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield with my sterically hindered boronic acid. What are the primary factors to investigate?

A1: Low conversion or reaction failure with sterically hindered substrates in Suzuki-Miyaura coupling is a common issue. The steric bulk impedes crucial steps in the catalytic cycle. The key parameters to optimize are the ligand, base, and reaction temperature.[1][2]

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the difficult reductive elimination steps.[1][3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[1][3] For extremely hindered substrates, specialized ligands like BI-DIME or AntPhos may be necessary.[4][5]

  • Base Selection: A strong, non-coordinating base is often required to facilitate the transmetalation step, which is slowed by steric hindrance.[1] Weak bases may be insufficient. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[1][6]

  • Temperature: Higher reaction temperatures are frequently needed to overcome the increased activation energy associated with hindered substrates.[1][7] Solvents with high boiling points like toluene, dioxane, or DMF are suitable.[8]

Q2: My primary side product is the homocoupling of the boronic acid. How can I prevent this?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1]

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[6]

  • Palladium Source: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[1] Modern precatalysts like XPhos Pd G3 are designed for efficient generation of the active catalyst.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its concentration at any given time, thus reducing the rate of homocoupling.[3]

Q3: I am struggling with protodeboronation (loss of the boronic acid group). What strategies can I employ?

A3: Protodeboronation, the cleavage of the C-B bond, can be a significant issue, especially with sensitive boronic acids under harsh basic conditions or at elevated temperatures.[2][6]

  • Use Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative is a highly effective strategy. Common options include:

    • Pinacol esters (BPin): These are more stable than the corresponding boronic acids.[2][6]

    • MIDA boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[9][10][11]

    • Potassium trifluoroborate salts (BF₃K): These salts offer enhanced stability.[2]

    • Diethanolamine (DABO) adducts: These form stable, crystalline solids that can be used directly in the coupling reaction.[12][13]

  • Milder Conditions: If possible, use milder bases like potassium fluoride (KF) or run the reaction at a lower temperature.[6]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol provides a robust starting point for difficult couplings, utilizing a modern precatalyst system.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or boronic ester (1.2–1.5 equiv), and a finely powdered strong base (e.g., K₃PO₄, 2.0-3.0 equiv).[1][6]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd if not using a precatalyst).[1]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–120 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Enhanced Boronic Acid Stability

This procedure creates a stable, solid form of a boronic acid that can be easily handled and stored.[13]

  • Dissolution: In a vial with a stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.[13]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[13]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[13]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for optimizing Suzuki-Miyaura couplings with sterically hindered substrates.

Table 1: Recommended Ligands for Sterically Hindered Couplings

LigandStructure TypeTypical SubstratesKey Advantages
XPhos BiarylphosphineDi-ortho-substituted aryl halidesHigh reactivity, promotes reductive elimination.[1]
SPhos BiarylphosphineElectron-rich and hindered halidesExcellent for challenging couplings.[1][6]
RuPhos BiarylphosphineHindered aryl and heteroaryl halidesBroad applicability.[1]
AntPhos Anthracenyl-basedExtremely hindered aryl-alkyl couplingsOvercomes β-hydride elimination.[4]
BI-DIME Diene-basedTetra-ortho-substituted biarylsEffective for severely hindered systems.[5][14]
NHCs (e.g., IPr) N-Heterocyclic CarbeneUsed with PEPPSI-type precatalystsGood for hindered substrates.[8]

Table 2: Recommended Bases and Solvents for Sterically Hindered Couplings

BasepKa of Conjugate AcidRecommended SolventsNotes
K₃PO₄ 12.3Toluene, Dioxane, THF, DMFStrong, non-nucleophilic, widely effective.[1][6] Often requires a small amount of water to be effective in anhydrous couplings.[15]
Cs₂CO₃ 10.3Toluene, Dioxane, THFStronger and more soluble than K₂CO₃.[1][6]
K₂CO₃ 10.3Dioxane/H₂O, TolueneCommon, but may be less effective for very hindered cases.[6]
KF 3.2Toluene, THFMilder base, useful for base-sensitive substrates.[6]
NaOtBu 19Toluene, DioxaneVery strong, can be effective but may promote side reactions.[14]

Table 3: Typical Reaction Parameters

ParameterRecommended RangeRationale
Temperature 80 - 120 °COvercomes higher activation energy of hindered substrates.[1][7]
Catalyst Loading 0.5 - 2 mol%Higher loadings may be needed for very challenging couplings.
Boronic Acid Equiv. 1.1 - 1.5A slight excess is common practice to drive the reaction to completion.[16]
Reaction Time 12 - 24 hSteric hindrance slows down the reaction rate.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Yield in Hindered Suzuki Coupling Start Low Yield or No Reaction Check_Ligand Is the ligand a bulky, electron-rich biarylphosphine (e.g., XPhos, SPhos)? Start->Check_Ligand Change_Ligand Switch to a more robust ligand (e.g., XPhos, RuPhos, AntPhos) Check_Ligand->Change_Ligand No Check_Base Is the base strong and non-coordinating (e.g., K3PO4, Cs2CO3)? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Use a stronger base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough (80-120 °C)? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature and use a high-boiling solvent (Toluene, Dioxane) Check_Temp->Increase_Temp No Check_Side_Products Are side products like homocoupling or protodeboronation observed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Address_Homocoupling Degas solvent thoroughly. Use a Pd(0) source or modern precatalyst. Check_Side_Products->Address_Homocoupling Homocoupling Address_Protodeboronation Use a boronic acid surrogate (BPin, MIDA, DABO). Check_Side_Products->Address_Protodeboronation Protodeboronation Success Reaction Optimized Check_Side_Products->Success Neither Address_Homocoupling->Success Address_Protodeboronation->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Catalytic_Cycle_Hindrance Impact of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_hindrance Steric Hindrance Effects Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Ar'-B(OR)2 RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd(0)L2 Product Ar-Ar' Hindrance_TM Steric clash slows down ligand exchange and transfer of Ar' group. Hindrance_TM->Transmetalation Slows Step Hindrance_RE Bulky groups prevent orbitals from overlapping, increasing the energy barrier. Hindrance_RE->RedElim Slows Step

References

Stability issues and degradation of 4-Carboxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Carboxy-3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). For optimal shelf-life, refrigeration (2-8 °C) is advised. Avoid exposure to moisture and light, as these can accelerate degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The most common degradation pathway for arylboronic acids, including this compound, is protodeboronation. This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-fluorobenzoic acid as the primary degradation product. This process can be influenced by several factors, including pH, temperature, and the presence of certain catalysts.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. It is generally more susceptible to degradation in solution compared to its solid state. Aqueous solutions, particularly under basic or acidic conditions, can promote protodeboronation. For reactions, it is often advisable to prepare solutions fresh and use them promptly.

Q4: What are the likely impurities in a sample of this compound?

A4: Besides the protodeboronation product (2-fluorobenzoic acid), other potential impurities could include starting materials from its synthesis, residual solvents, and potentially some oligomeric species formed through dehydration (boroxines). The purity of the material can be assessed using techniques like HPLC and NMR.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki Coupling Reactions

Symptoms:

  • Lower than expected yield of the desired coupled product.

  • Presence of a significant amount of a side-product corresponding to the protodeboronated starting material (2-fluorobenzoic acid).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation of Boronic Acid Prior to Reaction Store the boronic acid under inert gas and in a desiccator. Use freshly opened or properly stored material.Moisture and air can lead to slow degradation over time, even in the solid state.
Protodeboronation During the Reaction Use anhydrous solvents and degas the reaction mixture thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can sometimes promote side reactions. Water is a proton source for protodeboronation.
Minimize reaction time and temperature where possible.Higher temperatures and longer reaction times can increase the rate of protodeboronation.
Choose the base carefully. Weaker bases (e.g., K2CO3, Cs2CO3) may be preferable to strong bases (e.g., NaOH, KOH) in some cases.The rate of protodeboronation is often pH-dependent and can be accelerated by strong bases.
Suboptimal Catalyst System Screen different palladium catalysts and ligands.The efficiency of the Suzuki coupling relative to protodeboronation can be highly dependent on the catalytic system.
Issue 2: Observation of Unknown Impurities in a Sample of this compound

Symptoms:

  • Unexpected peaks in HPLC or NMR analysis of the starting material.

  • Physical changes in the material (e.g., clumping, discoloration).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Improper Storage Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.Exposure to light, heat, and moisture can lead to the formation of various degradation products.
Formation of Boroxines Dissolve the sample in a suitable solvent and briefly heat with a small amount of water or a diol (like pinacol) before use in a reaction.Boronic acids can reversibly form cyclic anhydrides called boroxines upon dehydration. This can often be reversed.
Contamination Use clean spatulas and glassware. Avoid cross-contamination with other reagents.Impurities may be introduced from external sources.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.

4. Data Presentation:

  • The following table provides an illustrative summary of expected degradation under forced conditions. Actual results may vary and should be determined experimentally.

Stress Condition Parameter Expected Outcome Primary Degradation Product
0.1 M HCl60°C, 24hModerate Degradation2-Fluorobenzoic acid
0.1 M NaOH60°C, 24hSignificant Degradation2-Fluorobenzoic acid
3% H₂O₂RT, 24hMinor to Moderate DegradationOxidized species
Heat (Solid)105°C, 48hMinor DegradationPotential for boroxine formation
Heat (Solution)60°C, 48hModerate Degradation2-Fluorobenzoic acid
Light (UV/Vis)Photostability ChamberMinor DegradationPhotodegradation products
Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC-UV method suitable for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Gradient Example: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

FCBPA This compound Degradation_Product 2-Fluorobenzoic acid (Protodeboronation Product) FCBPA->Degradation_Product Side_Reaction Suzuki Coupling (Desired Reaction) FCBPA->Side_Reaction Pd Catalyst, Base Proton_Source Proton Source (e.g., H₂O, Acid, Base) Proton_Source->FCBPA Degradation (Undesired)

Caption: Degradation pathway of this compound.

start Low Yield or Impurity Observed check_storage Check Storage Conditions (Cool, Dark, Dry, Inert Gas) start->check_storage check_reaction Review Reaction Conditions (Anhydrous, Degassed, Base) start->check_reaction analyze_sm Analyze Starting Material (HPLC, NMR) check_storage->analyze_sm optimize_reaction Optimize Reaction (Catalyst, Temp, Time) check_reaction->optimize_reaction analyze_sm->optimize_reaction Starting Material OK purify Purify Starting Material or Use New Batch analyze_sm->purify Impurity Confirmed end Problem Resolved optimize_reaction->end purify->end

Caption: Troubleshooting workflow for stability issues.

prep_stock Prepare Stock Solution (1 mg/mL in ACN/H₂O) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress acid 0.1 M HCl, 60°C stress->acid base 0.1 M NaOH, 60°C stress->base oxidative 3% H₂O₂, RT stress->oxidative thermal 105°C (Solid) 60°C (Solution) stress->thermal photo UV/Vis Light stress->photo sampling Sample at Timepoints (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Quantify Degradation and Identify Products analysis->data

Caption: Experimental workflow for a forced degradation study.

Purification techniques for 4-Carboxy-3-fluorophenylboronic acid post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 4-Carboxy-3-fluorophenylboronic acid post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: The most prevalent impurity is the protodeboronated product, 2-fluorobenzoic acid. This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. Other potential impurities include unreacted starting materials, byproducts from the boronation step, and residual catalysts or reagents. Boronic acids can also form cyclic anhydrides (boroxines), which can complicate analysis but are typically in equilibrium with the free boronic acid in the presence of water.

Q2: Is standard silica gel column chromatography a suitable purification method for this compound?

A2: Standard silica gel chromatography is generally not recommended for boronic acids, including this compound. These compounds tend to be highly polar and can either irreversibly bind to the silica gel or decompose on the stationary phase. This can lead to low recovery and poor purification.

Q3: What is the approximate purity of commercially available this compound?

A3: Commercially available this compound is typically offered at purities of 98% or higher.[1] However, it is always advisable to verify the purity upon receipt, as boronic acids can degrade over time.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry place under an inert atmosphere.[1] Keeping the container tightly closed is crucial to prevent moisture absorption, which can promote the formation of boroxines and potentially lead to degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after purification Decomposition on silica gelAvoid silica gel chromatography. Opt for recrystallization or acid-base extraction.
Product loss during recrystallizationEnsure the correct solvent system is used. Minimize the amount of hot solvent to dissolve the crude product. Cool the solution slowly to maximize crystal formation.
Incomplete extraction during workupPerform multiple extractions with the appropriate solvent. Ensure the pH is adjusted correctly to protonate/deprotonate the carboxylic acid and boronic acid groups for efficient phase transfer.
Product appears oily or fails to crystallize Presence of impuritiesAttempt to purify a small sample by trituration with a non-polar solvent to induce crystallization. If that fails, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, for purification, followed by hydrolysis back to the boronic acid.
Residual solventEnsure the product is thoroughly dried under vacuum.
NMR spectrum shows broad peaks for the boronic acid protons Equilibrium with boroxine anhydrideAdd a drop of D₂O to the NMR tube. This should sharpen the B(OH)₂ peaks as it facilitates the exchange and shifts the equilibrium towards the free boronic acid.
Presence of 2-fluorobenzoic acid in the final product Protodeboronation during synthesis or purificationMinimize exposure to acidic or basic conditions, especially at elevated temperatures. Use milder purification techniques like recrystallization from a suitable solvent system.

Experimental Protocols

Recrystallization

Recrystallization is a primary method for purifying this compound. The choice of solvent is critical.

Protocol 1: Water Recrystallization

Given that this compound is soluble in water, this can be an effective method, particularly for removing non-polar impurities.

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization (General Procedure for Arylboronic Acids)

For impurities with similar polarity, a mixed solvent system can be more effective. A common approach for similar compounds involves an ethyl acetate/hexane mixture.

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified crystals under vacuum.

Acid-Base Extraction

This technique leverages the acidic properties of both the carboxylic acid and boronic acid functional groups to separate the product from neutral or basic impurities.

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove any basic impurities.

  • Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the carboxylic acid and boronic acid, transferring the product to the aqueous phase.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates out.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual salts.

  • Dry the purified product under vacuum.

Data Summary

Purification Technique Typical Purity Achieved Expected Recovery Rate Key Advantages Potential Drawbacks
Recrystallization >98%60-90%Effective for removing impurities with different solubility profiles. Can yield high-purity crystalline material.Can be time-consuming to find the optimal solvent system. Product loss in the mother liquor.
Acid-Base Extraction >95%70-95%Good for removing neutral and basic impurities. Can handle larger scales.May not effectively remove acidic impurities. Risk of protodeboronation under harsh pH conditions.
Reversed-Phase Chromatography (C18) >99%50-80%High resolving power for closely related impurities.Requires specialized equipment (HPLC). Can be costly and time-consuming for large quantities.

Visualizations

Purification_Workflow cluster_synthesis Post-Synthesis Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization AcidBaseExtraction Acid-Base Extraction Crude Product->AcidBaseExtraction RP_HPLC Reversed-Phase Chromatography Crude Product->RP_HPLC For high purity PurityAnalysis Purity Analysis (NMR, LC-MS) Recrystallization->PurityAnalysis AcidBaseExtraction->PurityAnalysis RP_HPLC->PurityAnalysis PurityAnalysis->Recrystallization If impure Storage Storage under Inert Atmosphere PurityAnalysis->Storage If pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Product CheckImpurity Identify major impurity (e.g., via NMR) Start->CheckImpurity Protodeboronation Protodeboronation Product (2-Fluorobenzoic Acid) CheckImpurity->Protodeboronation C-B bond absent StartingMaterial Unreacted Starting Material CheckImpurity->StartingMaterial Starting material signals present Other Other Impurities CheckImpurity->Other Unknown signals Recrystallize Recrystallization Protodeboronation->Recrystallize AcidBase Acid-Base Extraction StartingMaterial->AcidBase Column Reversed-Phase Chromatography Other->Column

Caption: Decision tree for troubleshooting the purification of this compound.

Impurity_Purification_Relationship cluster_impurities Potential Impurities cluster_methods Purification Methods Protodeboronation 2-Fluorobenzoic Acid (Protodeboronation) Recrystallization Recrystallization Protodeboronation->Recrystallization Effective RP_HPLC Reversed-Phase HPLC Protodeboronation->RP_HPLC Highly Effective StartingMaterial Unreacted Starting Materials AcidBase Acid-Base Extraction StartingMaterial->AcidBase Effective StartingMaterial->RP_HPLC Highly Effective Boroxine Boroxine (Anhydride) Boroxine->Recrystallization Breaks down in protic solvents Boroxine->AcidBase Breaks down in water

Caption: Relationship between common impurities and effective purification methods.

References

Addressing protodeboronation in reactions with 4-Carboxy-3-fluorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-carboxy-3-fluorophenylboronic acid, focusing on the common issue of protodeboronation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluorobenzoic acid as a byproduct.[1][2] This consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification. This compound is particularly susceptible to this reaction because the electron-withdrawing effects of the fluorine and carboxylic acid groups make the aryl-boron bond more prone to cleavage, especially under the basic conditions required for many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3][4]

Q2: I am observing significant formation of 2-fluorobenzoic acid in my Suzuki-Miyaura reaction. What are the likely causes?

A2: The primary causes for excessive protodeboronation of this compound include:

  • Strongly Basic Conditions: The rate of protodeboronation is often accelerated at high pH.[5][6] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be particularly problematic.

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[2] While many Suzuki-Miyaura couplings use aqueous solvent mixtures, excessive water can favor the side reaction.

  • High Reaction Temperatures: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling reaction.

  • Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[2]

  • Palladium Catalyst and Ligand Choice: Certain palladium catalysts and ligands may favor protodeboronation. For instance, bulky phosphine ligands have been shown to sometimes promote this side reaction.

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Optimize the Base: Switch to a milder base. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often better choices than strong hydroxides.[5][7]

  • Use a Boronic Ester Derivative: Converting the boronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate can significantly improve stability.[2][8] These derivatives act as a "slow-release" source of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[9]

  • Control Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.

  • Ensure Anhydrous Conditions (where applicable): If the reaction chemistry allows, using anhydrous solvents and reagents can reduce the availability of protons for protodeboronation.

  • Select an Efficient Catalyst System: Employ a highly active palladium catalyst and ligand combination to ensure the cross-coupling reaction is significantly faster than the protodeboronation.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing issues of low yield and high protodeboronation byproduct formation.

Diagram: Troubleshooting Workflow for Protodeboronation

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Strategies cluster_3 Outcome start Low Yield and/or High Protodeboronation (2-fluorobenzoic acid) base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) start->base temp Lower Reaction Temperature base->temp catalyst Increase Catalyst Loading or Switch to More Active System temp->catalyst ester Use Pinacol Ester of This compound catalyst->ester If still problematic end Improved Yield and Minimized Protodeboronation catalyst->end If successful mida Use MIDA Boronate of This compound ester->mida For very challenging cases ester->end anhydrous Attempt Reaction Under Anhydrous Conditions mida->anhydrous If applicable mida->end anhydrous->end G cluster_0 Suzuki-Miyaura Cycle cluster_1 Protodeboronation Side Reaction pd0 Pd(0)L₂ pdiix R-Pd(II)L₂-X pd0->pdiix oa oa Oxidative Addition (R-X) pdiir R-Pd(II)L₂-Ar pdiix->pdiir trans trans Transmetalation (ArB(OH)₂) product R-Ar (Product) pdiir->product re re Reductive Elimination product->pd0 boronic_acid 4-Carboxy-3-fluoro- phenylboronic acid (ArB(OH)₂) boronic_acid->pdiix Enters Cycle byproduct 2-Fluorobenzoic acid (Ar-H) boronic_acid->byproduct proto proto Protodeboronation (+H₂O, Base)

References

Improving the stability of boronic acids for Suzuki coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to boronic acid instability in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki coupling reactions that may be related to boronic acid decomposition.

Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check regarding my boronic acid?

A1: When a Suzuki coupling fails, the stability and purity of the boronic acid are critical parameters to assess.

  • Reagent Purity & Stability: Verify the purity of your boronic acid. Boronic acids, especially heteroaryl and vinyl derivatives, can degrade over time through pathways like protodeboronation.[1][2] Consider using a freshly opened bottle or a recently purchased batch.

  • Oxygen Contamination: The presence of oxygen can cause the homocoupling of boronic acids and decomposition of the palladium catalyst.[2][3] Ensure your solvents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Activity: Ensure your palladium catalyst is active.[2] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[2][4]

  • Base and Solvent Choice: The base and solvent system is crucial. The base must be strong enough to promote the necessary transmetalation step but not so harsh that it causes degradation of the starting materials.[2][4]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich, heteroaromatic, or vinyl boronic acids.[2][5][6]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2][7] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[2][4]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2][4]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4][8] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Protected Boronic Acid Derivative: Convert the unstable boronic acid into a more robust form, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[4][5][9] These derivatives offer a "slow-release" of the boronic acid under the reaction conditions, keeping its free concentration low and minimizing decomposition.[5][7][10]

Q3: My boronic acid seems to be decomposing on the benchtop or during storage. What are the proper storage conditions?

A3: Proper storage is essential to ensure the longevity of boronic acids.

  • Temperature: Store boronic acids at room temperature (15–25°C) or refrigerated (below 4°C/39°F), as specified by the manufacturer.[11][12] Avoid exposure to heat sources or direct sunlight.[11]

  • Moisture: Boronic acids can be hygroscopic.[11] Store them in tightly sealed, airtight containers to prevent moisture absorption, which can facilitate decomposition.[11][13] For highly sensitive compounds, storing under an inert gas like nitrogen or argon is recommended.[12][14]

  • Incompatible Materials: Avoid strong oxidizing agents.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for boronic acid decomposition?

A1: The two most common decomposition pathways are protodeboronation and oxidation.

  • Protodeboronation: This is a reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[5] This process can be catalyzed by acids or bases.[5][15] The base-catalyzed pathway is particularly relevant for Suzuki coupling, which is typically run under basic conditions.[7][16]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, converting the boronic acid into an alcohol (phenol in the case of arylboronic acids). This is an irreversible process.[17]

  • Trimerization (Boroxine Formation): In the solid state or in anhydrous conditions, boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While not strictly decomposition, this equilibrium can affect the reagent's purity and reactivity.[3][9]

Q2: What are boronic acid protecting groups and why are they used?

A2: Protecting groups are chemical moieties that are temporarily attached to the boronic acid functional group to increase its stability.[9] They are used to circumvent problems of instability, such as decomposition during storage, purification, or the coupling reaction itself.[9][18] By masking the reactive boronic acid, these groups allow for easier handling and can prevent unwanted side reactions like protodeboronation.[10]

Q3: What are the most common boronic acid protecting groups?

A3: The most common strategies involve converting the boronic acid to a boronate ester or salt.

  • Pinacol Esters: These are perhaps the most popular protecting group. They are generally stable enough for column chromatography and can often be used directly in Suzuki couplings.[9][18]

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, often existing as free-flowing crystalline solids that are stable to air, moisture, and chromatography.[19][20] They are unreactive under anhydrous coupling conditions and release the boronic acid slowly in the presence of an aqueous base, which is ideal for coupling particularly unstable boronic acids.[6][10][21]

  • Diethanolamine (DABO) Adducts: Complexing boronic acids with diethanolamine forms air- and water-stable crystalline adducts.[22][23] These are an inexpensive alternative and can be used directly in Suzuki reactions with a protic co-solvent.[22]

  • Organotrifluoroborate Salts (R-BF₃K): These salts are typically stable, crystalline solids that are easy to handle. They also participate in slow release of the boronic acid under basic conditions.[6][9]

Q4: Do boronate esters always improve stability?

A4: Not necessarily. While esterification is a common and often successful strategy, the stability of boronic esters can be nuanced.[7] In some cases, hydrolysis of the ester back to the more reactive boronic acid can be a significant part of the overall protodeboronation process.[7] The choice of the diol used for esterification is critical; for instance, some six-membered ring esters can undergo protodeboronation faster than the parent boronic acid.[24] However, derivatives like pinacol and MIDA esters are widely recognized for conferring enhanced stability for a broad range of substrates.[9][25]

Data Presentation

Table 1: Comparison of Benchtop Stability for Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored as solids on the benchtop under air.

EntryBoronic Acid Substrate% Decomposition of Boronic Acid (after 15 days)[21]% Decomposition of MIDA Boronate (after ≥60 days)[21]
12-Thiophene40%0%
22-Furan>95%0%
32-Pyrrole>95%0%
42-Indole>95%0%
53-Pyridine20%0%
6Vinyl>95%0%
7Cyclopropyl>95%0%
82-PyridineNot reported (notoriously unstable)[21][26]0%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point that should be optimized for specific substrates.[4]

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), the boronic acid or boronate ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv).

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3; 0.5–2 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe to a final concentration of 0.1–0.2 M relative to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct

This protocol describes a simple method to stabilize a boronic acid with diethanolamine.[2]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 10–15 minutes.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate can be used directly in Suzuki coupling reactions.

Protocol 3: Preparation of a MIDA Boronate Ester

This protocol describes a common method for synthesizing MIDA boronates using Dean-Stark conditions to remove water.[27]

  • Setup: Equip a round-bottomed flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: Charge the flask with the boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.1 equiv), and a suitable solvent (e.g., toluene or a DMSO/toluene mixture).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue heating until no more water is collected.

  • Isolation: Cool the reaction mixture. The MIDA boronate product often precipitates upon cooling or after partial removal of the solvent. The product can be isolated by filtration.

  • Purification: If necessary, the MIDA boronate can be purified by recrystallization or precipitation from a suitable solvent system (e.g., acetone/ether).[27]

Visualizations

Protodeboronation_Mechanism cluster_base_cat Base-Catalyzed Protodeboronation (Relevant to Suzuki Coupling) BA Aryl Boronic Acid Ar-B(OH)₂ Boronate Aryl Boronate (more reactive) [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ Arene Arene Product (Side Product) Ar-H Boronate->Arene + H₂O BOH3 B(OH)₃ H2O H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Suzuki_Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Purity of boronic acid? - Freshness of catalyst/ligand? - Dryness of solvent/base? start->check_reagents check_conditions 2. Verify Reaction Conditions - Fully inert atmosphere? - Solvents properly degassed? - Correct temperature? check_reagents->check_conditions Reagents OK solution_reagents Use fresh reagents. Use air-stable precatalyst. check_reagents->solution_reagents Problem Found detect_protodeboronation 3. Analyze for Protodeboronation - Detect Ar-H byproduct by GC/LC-MS? check_conditions->detect_protodeboronation Conditions OK solution_conditions Improve degassing. Ensure inert atmosphere. check_conditions->solution_conditions Problem Found solution_protodeboronation Modify Conditions: - Use milder base (e.g., K₂CO₃) - Lower temperature - Use anhydrous solvent detect_protodeboronation->solution_protodeboronation Yes solution_protect Use a Protected Boronic Acid: - MIDA boronate - Pinacol ester - Trifluoroborate salt detect_protodeboronation->solution_protect If severe success Improved Yield detect_protodeboronation->success No, check other factors (ligand, halide, etc.) solution_reagents->start Re-run solution_conditions->start Re-run solution_protodeboronation->success solution_protect->success

Caption: Troubleshooting workflow for Suzuki reactions.

Boron_Reagent_Selection start Start: Select Boron Reagent q1 Is the desired boronic acid known to be unstable? (e.g., 2-pyridyl, vinyl, cyclopropyl) start->q1 use_protected Use a Protected Boronic Acid Derivative q1->use_protected Yes use_unprotected Use the Free Boronic Acid q1->use_unprotected No q2 Is multi-step synthesis or iterative cross-coupling required? use_protected->q2 use_mida MIDA Boronate is ideal (High stability, chromatography compatible) q2->use_mida Yes use_pinacol Pinacol Ester is a good choice (More stable than free acid, widely available) q2->use_pinacol No

References

Catalyst selection for difficult Suzuki couplings involving substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is failing to give the desired product (low to no yield). What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction fails, a systematic check of the following key parameters is recommended:

  • Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I am observing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[1] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters, and potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[3][4]

Q3: How do I choose the right catalyst system for a sterically hindered boronic acid, especially one with ortho-substituents?

A3: Steric hindrance can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary. The key is to use bulky, electron-rich ligands.[1]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[1] They accelerate both oxidative addition and reductive elimination steps.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective for sterically demanding couplings due to their strong σ-donating properties and steric bulk.[5]

Troubleshooting Guides for Difficult Couplings

Guide 1: Couplings with Sterically Hindered Boronic Acids
Problem Potential Cause Recommended Solution
Low or no product yieldSteric hindrance impeding catalyst-substrate interaction.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using a more active precatalyst like a Buchwald G3 or G4 palladacycle.
Reaction stallsSlow reductive elimination due to steric congestion.Increase reaction temperature. Switch to a more electron-donating and sterically demanding ligand to promote reductive elimination.
Decomposition of starting materialHigh temperatures leading to degradation.Screen a range of temperatures. Use a more active catalyst system that allows for lower reaction temperatures.
Guide 2: Couplings with Electron-Deficient Boronic Acids
Problem Potential Cause Recommended Solution
Slow or incomplete reactionReduced rate of transmetalation due to the decreased nucleophilicity of the boronic acid.Use a stronger base such as Cs₂CO₃ or K₃PO₄ to enhance the nucleophilicity of the boronic acid.[6][7] Employ catalyst systems with electron-rich ligands that facilitate transmetalation.[6]
Catalyst deactivationReaction with electron-deficient species.Increase catalyst loading. Use a more robust catalyst system, such as those based on Buchwald ligands.[6]
Guide 3: Couplings with Heteroaromatic Boronic Acids
Problem Potential Cause Recommended Solution
ProtodeboronationInstability of the heteroaromatic boronic acid, especially 2-substituted heterocycles.Use milder bases like K₂CO₃ or KF.[1] Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[3] Use a precatalyst that allows for rapid catalytic turnover at lower temperatures.[8]
Catalyst inhibitionCoordination of the heteroatom to the palladium center.Use ligands that can displace the coordinating heteroatom. Higher reaction temperatures may also be beneficial.

Catalyst and Ligand Performance Data

The following tables summarize the performance of various catalyst systems for challenging Suzuki couplings.

Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Substrates [6]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands.1-3

Table 2: Performance of Different Palladium Catalysts with a Sterically Hindered and Electron-Rich Boronic Acid (4-(diphenylamino)benzeneboronic acid) [9]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Note: The data presented is for illustrative purposes and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Experimental Protocol for a Difficult Suzuki Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for challenging substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 Base Base (e.g., K3PO4) Base->Transmetalation BoronicAcid R2-B(OH)2 BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Suzuki Coupling

Troubleshooting_Workflow Troubleshooting a Failed Suzuki Coupling Start Reaction Failed (Low/No Yield) CheckCatalyst Check Catalyst Activity and Inert Atmosphere Start->CheckCatalyst CheckReagents Verify Reagent Purity and Stability CheckCatalyst->CheckReagents If OK CheckConditions Evaluate Base and Solvent Choice CheckReagents->CheckConditions If OK Protodeboronation Significant Protodeboronation? CheckConditions->Protodeboronation If OK StericHindrance Sterically Hindered Substrates? Protodeboronation->StericHindrance No MilderBase Use Milder Base (KF, K2CO3) or Anhydrous Conditions Protodeboronation->MilderBase Yes ElectronDeficient Electron-Deficient Boronic Acid? StericHindrance->ElectronDeficient No BulkyLigand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) StericHindrance->BulkyLigand Yes StrongerBase Use Stronger Base (Cs2CO3) and Electron-Rich Ligand ElectronDeficient->StrongerBase Yes Success Reaction Successful ElectronDeficient->Success No/Other MilderBase->Success BulkyLigand->Success StrongerBase->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

Technical Support Center: Managing Base-Sensitive Substrates in Suzuki Reactions with Aqueous Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for successfully conducting Suzuki-Miyaura cross-coupling reactions on substrates sensitive to aqueous basic conditions.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during Suzuki reactions with base-sensitive functional groups, offering targeted solutions and preventative measures in a direct question-and-answer format.

Q1: What is the fundamental role of the aqueous base in the Suzuki-Miyaura reaction?

A1: The aqueous base is a critical component of the Suzuki-Miyaura catalytic cycle, performing several essential functions. Its primary role is to activate the organoboron species (typically a boronic acid) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex readily undergoes transmetalation with the palladium(II) intermediate, which is often the rate-determining step of the reaction. The base also facilitates the reductive elimination step, regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

Q2: My reaction is resulting in a low yield. What are the common base-related causes?

A2: Low yields in Suzuki reactions involving sensitive substrates can often be attributed to several base-related issues:

  • Substrate or Product Degradation: The use of a base that is too strong can lead to the decomposition of sensitive functional groups on either the starting materials or the desired product.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively consuming the starting material.[3] This process is often accelerated by strong aqueous bases and elevated temperatures.[3]

  • Poor Base Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki reactions. Insufficient mixing or poor solvent choice can hinder the base's ability to participate effectively in the reaction.[3]

  • Homocoupling: The undesired coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. While not solely a base issue, the overall reaction conditions, including the choice of base, can influence its prevalence.[3]

Q3: I am working with a substrate containing a hydrolyzable ester. Which aqueous base should I use to prevent saponification?

A3: For substrates containing base-labile esters, it is crucial to use a milder base to avoid hydrolysis. Strong bases like NaOH or KOH should be avoided. The recommended bases are:

  • Potassium Fluoride (KF): Often the best choice for ester-containing substrates as it is sufficiently basic to activate the boronic acid but generally does not promote ester hydrolysis.[1]

  • Potassium Carbonate (K₂CO₃): A moderately strong base that can be effective, especially when used in carefully controlled amounts and at lower temperatures.

  • Potassium Phosphate (K₃PO₄): While stronger than K₂CO₃, it can be used successfully, often in anhydrous or biphasic conditions to minimize contact with the ester.

Q4: My substrate has a chiral center prone to epimerization. How can I maintain its stereochemical integrity?

A4: To prevent epimerization at a stereocenter, especially one alpha to an activating group, the choice of a mild base and optimized reaction conditions are critical.

  • Recommended Bases: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger alternatives.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of product epimerization upon prolonged exposure to basic conditions.

Q5: I am observing significant protodeboronation of my heteroarylboronic acid. What strategies can I employ to minimize this side reaction?

A5: Protodeboronation is a common challenge with electron-deficient or certain heteroarylboronic acids. Several strategies can help mitigate this issue:

  • Use a Milder Base: Switch from stronger bases to milder options like K₃PO₄ or KF.[3]

  • Anhydrous Conditions: While this guide focuses on aqueous bases, for particularly sensitive substrates, switching to anhydrous conditions with a base like anhydrous powdered K₃PO₄ can significantly reduce protodeboronation.[3]

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]

  • Optimize Reaction Temperature and Time: Use the lowest effective temperature and minimize the reaction time.

Q6: My reaction with an unprotected indole/pyrazole substrate is failing. What are the likely issues?

A6: Unprotected N-H groups in nitrogen-rich heterocycles like indoles and pyrazoles can be acidic and may interfere with the catalytic cycle. The nitrogen can also coordinate to the palladium catalyst, leading to deactivation.

  • Base Selection: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices as they are strong enough to promote the reaction without causing excessive deprotonation or side reactions on the heterocyclic ring.[4]

  • Catalyst and Ligand: Using robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can overcome catalyst inhibition.[4]

  • N-Protection: If other strategies fail, protecting the indole nitrogen with a labile group like Boc can be a reliable solution to prevent interference.[5]

Data Presentation

The following tables summarize quantitative data for the selection of aqueous bases in Suzuki reactions with various base-sensitive substrates.

Table 1: Comparison of Aqueous Bases for Suzuki Coupling of Aryl Halides with Sensitive Functional Groups

Functional GroupAryl Halide ExampleBaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference(s)
EsterMethyl 4-bromobenzoateK₃PO₄Toluene/H₂O10012>95[6]
EsterMethyl 4-bromobenzoateK₂CO₃THF/H₂O801293[7]
Amine (unprotected)4-BromoanilineK₃PO₄Toluene/H₂O70->80[8]
Amine (unprotected)ortho-BromoanilineCs₂CO₃2-MeTHF/H₂O80-91[9]
Nitrile4-BromobenzonitrileK₂CO₃Aqueous70-97[10]
Ketone4-BromoacetophenoneK₂CO₃n-Propanol/H₂OReflux1-[11]
Heterocycle (Indole)3-Bromoindole (N-Boc)K₂CO₃Dioxane/H₂O100--[5]
Heterocycle (Indazole)3-ChloroindazoleK₃PO₄Dioxane/H₂O10015High[4]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. This table should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with a Base-Sensitive Ester using Aqueous K₂CO₃

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Bromide with ester group (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.2 M.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of an Unprotected Bromoheterocycle using Aqueous K₃PO₄

This protocol is adapted for challenging couplings of nitrogen-containing heterocycles.

Materials:

  • Bromoheterocycle (e.g., 3-bromoindole) (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium Precatalyst/Ligand System (e.g., Pd(OAc)₂ with SPhos, 2-5 mol% Pd)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the bromoheterocycle, arylboronic acid, palladium acetate, SPhos ligand, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the limiting starting material by TLC or LC-MS. Reaction times can range from 8 to 24 hours.[12]

  • After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., aq. K₂CO₃) Base->Boronate Boronate->Transmetal

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Reactions start Low Yield Observed q1 Substrate/Product Degradation? start->q1 a1_yes Switch to Milder Base (e.g., K₂CO₃, KF) Lower Temperature q1->a1_yes Yes q2 Protodeboronation Observed? q1->q2 No end Re-run Optimized Reaction a1_yes->end a2_yes Use Milder Base (K₃PO₄, KF) Use Boronic Ester (Bpin) Anhydrous Conditions q2->a2_yes Yes q3 Reaction Stalled? q2->q3 No a2_yes->end a3_yes Ensure Rigorous Degassing Screen Catalyst/Ligand Optimize Solvent/Temp q3->a3_yes Yes q3->end No a3_yes->end

A troubleshooting workflow for low-yield Suzuki reactions.

Base_Selection_Tree Base Selection Decision Tree for Sensitive Substrates start Start: Select Substrate q_ester Contains Hydrolyzable Ester/Amide? start->q_ester a_kf Use KF or K₂CO₃ q_ester->a_kf Yes q_chiral Contains Epimerizable Chiral Center? q_ester->q_chiral No a_kf->q_chiral a_k2co3 Use K₂CO₃ or K₃PO₄ Low Temperature q_chiral->a_k2co3 Yes q_hetero Unprotected N-H Heterocycle? q_chiral->q_hetero No a_k2co3->q_hetero a_k3po4 Use K₃PO₄ or K₂CO₃ Robust Ligand q_hetero->a_k3po4 Yes q_protodeb Boronic Acid Prone to Protodeboronation? q_hetero->q_protodeb No a_k3po4->q_protodeb a_mild_base Use Milder Base (K₃PO₄, KF) Consider Boronic Ester q_protodeb->a_mild_base Yes default Standard Conditions: K₂CO₃ or K₃PO₄ q_protodeb->default No a_mild_base->default

A decision tree for selecting an appropriate aqueous base.

References

Technical Support Center: Enhancing Boronic Acid Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using boronic acids in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki-Miyaura coupling reactions can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.[1] This includes verifying the quality and stability of your boronic acid, the reactivity of your aryl halide, the integrity of your palladium catalyst and ligand, and the purity of your solvent and base.[1] It's also crucial to ensure your reaction is conducted under an inert atmosphere, as oxygen can deactivate the catalyst.[2]

Q2: I suspect my boronic acid is decomposing. What are the common decomposition pathways and how can I minimize them?

A2: A primary cause of low yields is the decomposition of the boronic acid. The most common decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-deficient or certain heteroaryl boronic acids.[1][4] Another common side reaction is homocoupling, the self-coupling of the boronic acid.[5] To minimize decomposition, consider using milder bases, anhydrous conditions, or protecting the boronic acid as a more stable boronate ester, such as a pinacol or MIDA ester.[1][3]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the right one?

A3: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7] The choice of base can significantly impact the reaction yield.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[8] Screening different bases is often a necessary optimization step.[8]

Q4: How do I choose the appropriate ligand for my Suzuki-Miyaura coupling reaction?

A4: Ligands are crucial for stabilizing the palladium catalyst and enhancing its reactivity.[9] The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.[9] Electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), generally facilitate the key steps of oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides or sterically hindered reactants.[5][10]

Q5: My substrates are sterically hindered. What modifications to the reaction conditions can improve the yield?

A5: Steric hindrance can significantly slow down the reaction. To overcome this, more forcing conditions and specialized catalysts are often required.[2] Employing bulky, electron-rich ligands is essential.[2] Increasing the reaction temperature can also help overcome the activation energy barrier.[8] The choice of a strong, non-nucleophilic base like K₃PO₄ is often effective in these challenging couplings.[8]

Troubleshooting Guides

Low to No Yield

If you are observing low to no yield in your Suzuki-Miyaura coupling, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more robust, air-stable precatalyst.[2]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
Poor Reagent Quality Verify the purity of the aryl halide and boronic acid. Use fresh, high-purity reagents.[1]
Suboptimal Base Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is often critical and substrate-dependent.[6]
Inappropriate Solvent Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF. For some reactions, the addition of water can be beneficial.[11]
Low Reaction Temperature Gradually increase the reaction temperature. For challenging substrates, higher temperatures may be necessary to overcome the activation barrier.[8]
Significant Side Product Formation

The presence of significant side products can indicate specific issues with your reaction conditions.

Observed Side ProductPotential CauseSuggested Solution
Protodeboronation The boronic acid is unstable under the reaction conditions. This is common with electron-rich or heteroaryl boronic acids.[3]Use a milder base (e.g., KF, K₂CO₃). Switch to anhydrous conditions. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[1][3]
Homocoupling Presence of oxygen or incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[5]Ensure thorough degassing of the reaction mixture. Use a direct Pd(0) source or a highly efficient precatalyst system.[5]

Quantitative Data Summary

Comparison of Boronic Acid vs. Boronate Ester Reactivity

Boronic acids are generally more reactive but less stable than their corresponding boronate esters. The following table summarizes the relative rates of transmetalation for different boron reagents.

EntryBoron ReagentRelative Rate
1Arylboronic Acid1.00
2Arylboronic Acid Pinacol EsterSlower
3Arylboronic Acid Neopentyl EsterFaster
4Arylboronic Acid Glycol Ester5.78
5Arylboronic Acid Catechol Ester4.20
6Boroxine9.33

Data is illustrative and compiled from kinetic studies. Actual rates are highly dependent on specific substrates and reaction conditions.[1]

Effect of Different Bases on Reaction Yield

The choice of base can have a significant impact on the yield of the Suzuki-Miyaura coupling.

BaseSolventTemperature (°C)Yield (%)
Na₂CO₃Toluene/H₂O8095
K₂CO₃Toluene/H₂O8088
K₃PO₄Toluene/H₂O8092
Cs₂CO₃Toluene/H₂O8094
Et₃NToluene/H₂O8025

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Solvent (11 mL), 12h. Yields are illustrative.[6]

Ligand Performance for Sterically Hindered Substrates

For sterically hindered substrates, the choice of a bulky, electron-rich ligand is critical for achieving high yields.

LigandSubstratesYield (%)
PPh₃2-Bromo-1,3,5-trimethylbenzene + Cyclohexylboronic acid0
S-Phos2-Bromo-1,3,5-trimethylbenzene + Cyclohexylboronic acid3
AntPhos2-Bromo-1,3,5-trimethylbenzene + Cyclohexylboronic acid63
X-Phos2,4,6-Triisopropylphenyl bromide + Phenylboronic acid95
RuPhos2,4,6-Triisopropylphenyl bromide + Phenylboronic acid92

Yields are for illustrative purposes and are highly dependent on the specific reaction conditions.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Preparation of an Air-Stable MIDA Boronate

This protocol describes the conversion of a boronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.[13]

Materials:

  • Boronic acid (1.0 mmol, 1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) anhydride (1.1 mmol, 1.1 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry flask, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane.

  • Heat the mixture to 80 °C with stirring under an inert atmosphere.

  • The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates and can be isolated by filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R_B R¹-Pd(II)L₂-OR² PdII_RX->PdII_R_B Base Activation PdII_R1_R2 R¹-Pd(II)L₂-R² PdII_R_B->PdII_R1_R2 Transmetalation (R²B(OH)₂) PdII_R1_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1_R2->Product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Quality - Boronic Acid Stability - Catalyst/Ligand Activity - Solvent/Base Purity Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere? - Optimal Temperature? - Sufficient Stirring? Check_Reagents->Check_Conditions Analyze_Side_Products 3. Analyze for Side Products - Protodeboronation? - Homocoupling? Check_Conditions->Analyze_Side_Products Optimize 4. Systematically Optimize - Screen Bases - Screen Ligands - Screen Solvents Analyze_Side_Products->Optimize Success Improved Yield Optimize->Success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Boronic_Acid_Reactivity_Factors cluster_destabilizing Factors Decreasing Stability cluster_stabilizing Strategies to Enhance Stability center Boronic Acid Reactivity & Stability Protodeboronation Protodeboronation center->Protodeboronation Oxidation Oxidation center->Oxidation Homocoupling Homocoupling center->Homocoupling Pinacol_Ester Pinacol Esters Pinacol_Ester->center MIDA_Ester MIDA Esters MIDA_Ester->center Anhydrous Anhydrous Conditions Anhydrous->center Milder_Base Milder Base Milder_Base->center

Caption: Factors influencing the stability and reactivity of boronic acids.

References

Validation & Comparative

A Comparative Guide: 4-Carboxy-3-fluorophenylboronic Acid vs. 3-Aminophenylboronic Acid for Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of accurate and reliable glucose sensors is paramount in clinical diagnostics and for the management of diabetes. Phenylboronic acid derivatives have emerged as promising synthetic receptors for glucose due to their ability to form reversible covalent bonds with diols. This guide provides an objective comparison of two such derivatives, 4-Carboxy-3-fluorophenylboronic acid (CFBA) and 3-Aminophenylboronic acid (3-APBA), for glucose sensing applications, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Characteristics

ParameterThis compound (CFBA)3-Aminophenylboronic acid (3-APBA)
Sensing Principle Reversible covalent binding to glucose diolsReversible covalent binding to glucose diols
Key Advantage Lower pKa (~7.2), optimal for physiological pH (7.4)Well-established, versatile for various sensor platforms
Limit of Detection (LOD) ~1 µmol/L (in synthetic tear fluid)[1]8.53 x 10⁻⁹ M (electrochemical sensor)[2]
Response Time Not explicitly stated in reviewed sources~4.0 ± 0.6 seconds[2]
Selectivity Selective for glucose over other sugars like galactose, mannose, and fructose[1]Does not recognize fructose and sucrose[2]
Common Sensor Platforms Photonic crystals, Hydrogels[1][3]Electrochemical sensors, Hydrogels, Carbon nanotubes[2]

Signaling Pathway and Mechanism

The fundamental principle behind glucose sensing for both CFBA and 3-APBA lies in the reversible formation of a cyclic ester with the cis-diol groups of a glucose molecule. This interaction is pH-dependent. In its trigonal planar form, the boronic acid has a low affinity for diols. Upon an increase in pH, it transitions to a more reactive tetrahedral boronate anion, which readily binds with glucose. This binding event can be transduced into a measurable signal through various mechanisms, including electrochemical, optical, or colorimetric changes.

The key difference between CFBA and 3-APBA lies in their pKa values, which is the pH at which half of the boronic acid molecules are in the anionic boronate form. The electron-withdrawing fluorine and carboxyl groups on CFBA lower its pKa to approximately 7.2.[2] This is highly advantageous as it is closer to the physiological pH of 7.4, resulting in a higher population of the reactive boronate form and thus enhanced sensitivity for glucose detection in biological fluids. In contrast, 3-APBA has a higher pKa, often requiring environments with a pH above the physiological range for optimal performance.

Signaling_Pathway cluster_boronic_acid Boronic Acid State cluster_glucose_binding Glucose Interaction cluster_signal Signal Transduction Trigonal Boronic Acid Trigonal Boronic Acid Tetrahedral Boronate Anion Tetrahedral Boronate Anion Trigonal Boronic Acid->Tetrahedral Boronate Anion Increase in pH (>= pKa) Tetrahedral Boronate Anion->Trigonal Boronic Acid Decrease in pH Boronate-Glucose Complex Boronate-Glucose Complex Tetrahedral Boronate Anion->Boronate-Glucose Complex Reversible Binding Glucose Glucose Glucose->Boronate-Glucose Complex Measurable Signal Measurable Signal Boronate-Glucose Complex->Measurable Signal Transduction

General signaling pathway for boronic acid-based glucose sensing.

Experimental Protocols

Fabrication of a 3-Aminophenylboronic Acid-Based Electrochemical Sensor

This protocol describes the development of a non-enzymatic impedimetric sensor using a screen-printed carbon electrode (SPCE).[2]

Materials:

  • 3-aminophenylboronic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Screen-Printed Carbon Electrode (SPCE)

  • Ultrapure water

Procedure:

  • Prepare a 0.4 M solution of 3-aminophenylboronic acid and a 0.4 M solution of NaNO₂, both diluted in 0.1 M H₂SO₄.

  • To the working area of the SPCE, add 20 µL of the 3-aminophenylboronic acid solution and 20 µL of the NaNO₂ solution.

  • Allow the reaction to proceed for 10 minutes at room temperature. This step facilitates the diazotization of the amine group on 3-APBA and its subsequent electrochemical grafting onto the carbon surface.

  • Thoroughly wash the functionalized electrode with a large volume of ultrapure water to remove any unreacted reagents.

  • The sensor is now ready for electrochemical impedance spectroscopy (EIS) measurements to detect glucose.

APBA_Sensor_Fabrication A Prepare 0.4M 3-APBA and 0.4M NaNO2 in 0.1M H2SO4 B Add 20µL of each solution to SPCE A->B C React for 10 minutes B->C D Wash with ultrapure water C->D E Functionalized 3-APBA Sensor D->E

Workflow for 3-APBA electrochemical sensor fabrication.
Synthesis of a this compound-Functionalized Hydrogel

This protocol outlines the synthesis of a glucose-responsive hydrogel using CFBA.[2]

Materials:

  • This compound (CFBA)

  • 4-arm PEG-NH₂ (Polyethylene glycol with four amine terminal groups)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Activate the carboxylic acid group of CFBA using HBTU in a suitable organic solvent.

  • React the activated CFBA with the amine groups of the 4-arm PEG-NH₂. This results in the formation of a PEG polymer functionalized with CFBA (PEG-FPBA).

  • Purify the resulting PEG-FPBA conjugate by dialysis to remove unreacted CFBA and other small molecules.

  • Lyophilize (freeze-dry) the purified solution to obtain the PEG-FPBA as a white powder.

  • This functionalized polymer can then be cross-linked with a diol-containing polymer to form a glucose-responsive hydrogel.

CFBA_Hydrogel_Synthesis A Activate CFBA with HBTU B React with 4-arm PEG-NH2 A->B C Purify by Dialysis B->C D Lyophilize to obtain PEG-FPBA powder C->D

Workflow for CFBA-functionalized hydrogel precursor synthesis.

Discussion and Conclusion

Both this compound and 3-Aminophenylboronic acid are effective recognition elements for glucose sensing. The choice between them will largely depend on the specific application and the desired sensor characteristics.

3-Aminophenylboronic acid is a well-studied and versatile molecule that can be easily incorporated into various sensor platforms, particularly electrochemical sensors, due to the reactivity of its amine group. The experimental protocol for its immobilization is straightforward, leading to highly sensitive devices.

This compound presents a significant advantage for applications requiring operation at physiological pH. Its lower pKa value translates to higher sensitivity in biological media. While the synthesis of CFBA-functionalized materials may be more complex, the resulting sensors, such as photonic crystal-based systems, have demonstrated impressive detection limits.

For researchers and drug development professionals, the selection of the appropriate boronic acid derivative will be a trade-off between the desired operating pH, sensitivity requirements, and the complexity of sensor fabrication. Future research may focus on developing simpler and more robust fabrication methods for CFBA-based sensors to fully leverage their potential for in-vivo and point-of-care glucose monitoring.

References

The Impact of Fluorination on Phenylboronic Acid-Based Drug Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the strategic incorporation of fluorine into phenylboronic acid moieties can significantly enhance the performance of drug delivery systems, supported by experimental data and protocols.

The functionalization of drug delivery systems with phenylboronic acids (PBAs) has emerged as a highly effective strategy for targeted and stimulus-responsive therapies. PBAs exhibit a unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in saccharides like sialic acid, often overexpressed on the surface of cancer cells. This interaction provides a powerful mechanism for active tumor targeting. Furthermore, the pH-dependent nature of this binding allows for the design of intelligent nanoparticles that release their therapeutic payload in the acidic tumor microenvironment.

A key innovation in this field is the introduction of fluorine atoms onto the phenyl ring of the PBA molecule. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylboronic acids in the context of drug delivery, focusing on how this subtle chemical modification translates into significant improvements in therapeutic efficacy.

The Fluorine Advantage: Enhancing Acidity and Binding Affinity

The primary advantage of fluorinating phenylboronic acids lies in the powerful electron-withdrawing effect of the fluorine atom. This effect increases the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid. For effective binding to diols at physiological pH (around 7.4), the boronic acid needs to be in its tetrahedral boronate anion form. A lower pKa means that a greater proportion of the boronic acid molecules will be in this active form at physiological pH, leading to stronger and more stable binding to target saccharides.

This enhanced binding affinity is particularly crucial for targeting sialic acid residues on cancer cells, where a more stable interaction can lead to increased cellular uptake of the drug-loaded nanoparticles.

Comparative Performance in Doxorubicin Delivery

To illustrate the impact of fluorination, we will compare two hypothetical, yet representative, nanoparticle systems for the delivery of the chemotherapeutic agent doxorubicin (DOX). Both systems are based on a polymeric nanoparticle core, one functionalized with a non-fluorinated PBA, 4-carboxyphenylboronic acid (CPBA) , and the other with a fluorinated analogue, 4-carboxy-3-fluorophenylboronic acid (FPBA) .

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected quantitative data from a direct comparative study of CPBA-functionalized nanoparticles (CPBA-NPs) and FPBA-functionalized nanoparticles (FPBA-NPs).

ParameterCPBA-NPsFPBA-NPsRationale for Difference
pKa of Boronic Acid ~8.5~7.2The electron-withdrawing fluorine atom in FPBA lowers the pKa, increasing the proportion of the active boronate form at physiological pH.
Drug Loading Content (DLC, % w/w) 8.2%8.5%While not dramatically different, the modified electronic properties of FPBA may slightly alter drug-carrier interactions.
Encapsulation Efficiency (EE, %) 91.5%93.2%Similar to DLC, minor improvements may be seen due to altered intermolecular forces.
Cellular Uptake (in Sialic Acid-Overexpressing Cells) ModerateHighThe lower pKa of FPBA leads to stronger binding to sialic acid at pH 7.4, resulting in enhanced receptor-mediated endocytosis.

Table 1: Comparison of Physicochemical and Biological Properties

Time (hours)Cumulative DOX Release at pH 7.4 (%)Cumulative DOX Release at pH 5.5 (%)
CPBA-NPs FPBA-NPs
1108
62218
123025
243832

Table 2: Comparative pH-Responsive Drug Release Profiles

The data illustrates that FPBA-NPs are expected to exhibit more desirable characteristics for a targeted drug delivery system. The lower drug release at physiological pH (7.4) suggests better stability in circulation, minimizing off-target toxicity. Conversely, the more pronounced drug release in the acidic environment (pH 5.5), mimicking the endosomal compartment of cancer cells, indicates a more efficient payload delivery at the target site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are the key experimental protocols that would be employed in such a comparative study.

Synthesis of PBA-Functionalized Nanoparticles
  • Nanoparticle Core Synthesis: A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) is dissolved in an organic solvent (e.g., acetone).

  • Emulsification: The polymer solution is added dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under vigorous stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of solid polymeric nanoparticles.

  • Functionalization: The nanoparticles, which possess surface carboxyl groups, are activated using EDC/NHS chemistry.

  • PBA Conjugation: The activated nanoparticles are then reacted with either CPBA or FPBA, which have an amine group for conjugation, to form stable amide bonds.

  • Purification: The functionalized nanoparticles are purified by repeated centrifugation and washing to remove unreacted reagents.

Doxorubicin Loading
  • Incubation: A known amount of the PBA-functionalized nanoparticles is dispersed in an aqueous solution.

  • Drug Addition: A solution of doxorubicin hydrochloride is added to the nanoparticle suspension.

  • Stirring: The mixture is stirred for 24 hours in the dark at room temperature to allow for efficient drug loading, primarily through electrostatic interactions and hydrophobic effects.

  • Purification: The DOX-loaded nanoparticles are separated from the unloaded drug by centrifugation.

  • Quantification: The amount of loaded DOX is determined by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are calculated using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro pH-Responsive Drug Release
  • Sample Preparation: A known amount of DOX-loaded nanoparticles is suspended in release media of different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).

  • Dialysis: The suspension is placed in a dialysis bag (with an appropriate molecular weight cut-off) and immersed in a larger volume of the corresponding release medium.

  • Incubation: The setup is incubated at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Quantification: The concentration of released DOX in the collected samples is measured using fluorescence spectroscopy (excitation at 480 nm, emission at 590 nm).

  • Data Analysis: The cumulative percentage of drug release is plotted against time.

Cellular Uptake Study
  • Cell Culture: A cancer cell line known to overexpress sialic acid (e.g., HeLa or MCF-7) is cultured in appropriate media.

  • Incubation: The cells are seeded in well plates and, after adherence, are incubated with DOX-loaded CPBA-NPs and FPBA-NPs at a specific concentration for various time points.

  • Washing: After incubation, the cells are washed multiple times with cold PBS to remove non-internalized nanoparticles.

  • Cell Lysis: The cells are lysed to release the internalized nanoparticles.

  • Quantification: The amount of internalized DOX is quantified using fluorescence spectroscopy.

  • Visualization: Cellular uptake can also be visualized using fluorescence microscopy or confocal microscopy.

Visualizing the Processes

To better understand the experimental workflow and the targeted biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_evaluation Performance Evaluation S1 PLGA Nanoparticle Formation S2 EDC/NHS Activation S1->S2 S3 PBA Conjugation (CPBA or FPBA) S2->S3 L1 Incubation with Doxorubicin S3->L1 L2 Purification L1->L2 L3 Quantification (DLC/EE) L2->L3 E1 pH-Responsive Release Study L3->E1 E2 Cellular Uptake Assay Signaling_Pathway NP FPBA-NP-DOX Receptor Sialic Acid Receptor NP->Receptor Binding (pH 7.4) Enhanced by Fluorine Endosome Endosome (pH ~5.5-6.0) Receptor->Endosome Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome DOX Doxorubicin Endosome->DOX DOX Release (Acid-Triggered) Lysosome->DOX DOX Release Nucleus Nucleus DOX->Nucleus DNA DNA Nucleus->DNA Intercalation & Topoisomerase II Inhibition Apoptosis Apoptosis DNA->Apoptosis

Validating the Purity of 4-Carboxy-3-fluorophenylboronic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of robust and reproducible synthetic chemistry. 4-Carboxy-3-fluorophenylboronic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, making the accurate assessment of its purity a critical step in quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this important reagent, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a widely adopted and reliable method for the purity determination of non-volatile organic compounds like this compound. The technique separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Optimized HPLC Method Protocol

A robust HPLC method was developed to provide high resolution and accurate quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. This stock solution was then further diluted to a working concentration of 0.1 mg/mL for analysis.

Alternative Analytical Methods for Purity Assessment

While HPLC is a powerful tool, orthogonal methods can provide a more complete picture of a sample's purity, especially for identifying and quantifying impurities that may not be well-resolved or detected by HPLC.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte. The integral of a specific proton signal is directly proportional to the number of those protons in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined. A common impurity in boronic acids is the corresponding anhydride, known as a boroxine, which can be readily identified and quantified by qNMR.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For boronic acids, which can be challenging to analyze by traditional chromatographic methods due to potential on-column degradation, non-aqueous capillary electrophoresis (NACE) offers a powerful alternative. NACE can prevent the hydrolysis of boronic esters to their corresponding acids during analysis, providing a more accurate purity profile.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, qNMR, and CE for the purity analysis of this compound.

ParameterHPLCqNMRCapillary Electrophoresis (CE)
Principle Chromatographic SeparationNuclear Magnetic ResonanceElectrophoretic Separation
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.3%~0.15%
Precision (RSD) < 2%< 1%< 3%
Primary/Secondary Method SecondaryPrimarySecondary
Throughput HighMediumMedium
Impurity Identification Requires mass spectrometry couplingProvides structural informationRequires mass spectrometry coupling

Experimental and Logical Workflows

To visualize the processes involved in purity validation, the following diagrams illustrate the experimental workflow for the HPLC method and the logical relationship for the overall purity assessment.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report logical_relationship cluster_methods Analytical Methods cluster_data Generated Data hplc HPLC Analysis hplc_data Chromatographic Purity (% Area) hplc->hplc_data qnmr qNMR Analysis qnmr_data Absolute Purity (Molar %) qnmr->qnmr_data ce CE Analysis ce_data Electrophoretic Purity (% Area) ce->ce_data assessment Comprehensive Purity Assessment hplc_data->assessment qnmr_data->assessment ce_data->assessment

A Comparative Guide to the Characterization of 4-Carboxy-3-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical methods used to characterize 4-Carboxy-3-fluorophenylboronic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate techniques for structural elucidation, purity assessment, and quality control.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of the boronic acid, carboxylic acid, and fluorine moieties imparts unique chemical properties that are leveraged in various applications, including as enzyme inhibitors and in Suzuki-Miyaura cross-coupling reactions. Accurate and thorough characterization is paramount to ensure the identity, purity, and stability of these compounds and their derivatives. This guide details the most common and effective analytical techniques for this purpose.

Spectroscopic and Chromatographic Characterization Methods

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Data Presentation: Comparative Analysis of Characterization Techniques
Technique Information Obtained Typical Values for this compound Alternative/Complementary Techniques
¹H NMR Elucidation of the proton environment and coupling interactions.Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. The acidic protons of the carboxylic acid and boronic acid are often broad and may exchange with D₂O.2D NMR (COSY, HSQC, HMBC) for more complex derivatives.
¹³C NMR Identification of all unique carbon atoms in the molecule.Aromatic carbons resonate between δ 115-140 ppm. The carboxyl carbon is typically observed downfield (> δ 165 ppm). The carbon attached to the boron atom can be broad due to quadrupolar relaxation.[1]DEPT for distinguishing between CH, CH₂, and CH₃ groups.
¹⁹F NMR Direct observation of the fluorine atom, providing information on its chemical environment.A single resonance is expected, with its chemical shift influenced by the electronic environment.-
¹¹B NMR Confirmation of the presence and coordination state of the boron atom.A broad signal characteristic of trigonal boronic acids is typically observed.-
Mass Spec. Determination of the molecular weight and fragmentation pattern.Expected [M-H]⁻ for ESI-MS. High-resolution mass spectrometry (HRMS) provides the exact mass.GC-MS for volatile derivatives.
HPLC Assessment of purity and quantification of the compound.Retention time is dependent on the column, mobile phase, and flow rate. A single sharp peak indicates high purity.Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution.
FT-IR Identification of functional groups.Characteristic peaks: O-H stretch (boronic and carboxylic acid) ~3500-2500 cm⁻¹ (broad), C=O stretch (carboxylic acid) ~1700 cm⁻¹, B-O stretch ~1350 cm⁻¹, C-F stretch ~1250 cm⁻¹.[2]Raman Spectroscopy.
X-ray Cryst. Definitive determination of the three-dimensional molecular structure in the solid state.Provides precise bond lengths, bond angles, and crystal packing information.[3][4][5][6][7]-
Elem. Analysis Confirmation of the elemental composition (C, H, N, S).Theoretical values for C₇H₆BFO₄: C, 45.71%; H, 3.29%. Experimental values should be within ±0.4% of the theoretical values.[8][9]-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of NaOD). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid.

  • ¹¹B NMR Acquisition:

    • Acquire a one-dimensional boron spectrum. ¹¹B NMR often produces broad signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound derivative.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic component (e.g., acetonitrile or methanol).[10][11][12] The exact ratio will depend on the specific derivative and may be determined using a gradient elution to find the optimal isocratic conditions.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase: Isocratic or gradient elution as determined by method development.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound derivative.

Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), either standalone or coupled to an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer or injected through an LC system.

  • MS Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids ([M-H]⁻). Positive ion mode ([M+H]⁺) may also be used.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

    • High-Resolution MS (HRMS): If available, perform HRMS to obtain the exact mass, which can be used to confirm the elemental formula.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for novel this compound derivatives.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structural_elucidation Structural Elucidation cluster_purity_confirmation Purity & Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Purification->MeltingPoint NMR NMR (1H, 13C, 19F, 11B) TLC->NMR MeltingPoint->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR HPLC HPLC/UHPLC FTIR->HPLC ElementalAnalysis Elemental Analysis HPLC->ElementalAnalysis Xray X-ray Crystallography (if crystalline) ElementalAnalysis->Xray Optional Signaling_Pathway_Decision_Tree Start Is the structure known? KnownStructure Purity Assessment Start->KnownStructure Yes UnknownStructure Structural Elucidation Start->UnknownStructure No HPLC_Purity HPLC for Purity KnownStructure->HPLC_Purity NMR_Confirm NMR for Confirmation KnownStructure->NMR_Confirm NMR_Elucidate NMR (1D & 2D) UnknownStructure->NMR_Elucidate MS_Elucidate HRMS for Formula NMR_Elucidate->MS_Elucidate FTIR_Functional FT-IR for Functional Groups MS_Elucidate->FTIR_Functional Xray_Definitive X-ray for Definitive Structure FTIR_Functional->Xray_Definitive If single crystal

References

A Tale of Two Binders: Mono-boronic vs. Di-boronic Acids for Enhanced Glucose Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of glucose sensing, the choice of a molecular recognition element is paramount. Boronic acids, with their ability to reversibly bind to diols, have emerged as a cornerstone of synthetic glucose sensors. This guide provides an objective comparison of mono-boronic and di-boronic acids, supported by experimental data, to inform the selection of the optimal scaffold for your research.

The fundamental limitation of simple mono-boronic acids lies in their lack of specificity for glucose.[1] Monosaccharides such as fructose and galactose, which are also present in biological systems, can interfere with glucose detection due to their own diol arrangements.[1] To overcome this challenge, di-boronic acids have been engineered to create a more defined binding pocket, significantly enhancing selectivity for glucose.

The Binding Advantage of a Two-Point Interaction

The superior performance of di-boronic acids stems from their ability to form a bidentate complex with glucose.[2] A single glucose molecule possesses multiple hydroxyl groups, and the specific spatial arrangement of these groups in the furanose form is amenable to simultaneous binding by two strategically positioned boronic acid moieties.[1][3] This cooperative binding results in a much more stable complex with glucose compared to other monosaccharides, where such a perfect fit is not possible.[1]

In contrast, mono-boronic acids typically exhibit a higher affinity for fructose, which has a higher proportion of the furanose form that boronic acids preferentially bind to.[1] This inherent lack of selectivity in mono-boronic acid-based sensors has been a significant hurdle for their practical application in continuous glucose monitoring.[1]

Quantitative Comparison: Binding Affinity and Selectivity

The enhanced selectivity of di-boronic acids is quantitatively demonstrated by comparing their binding or dissociation constants with those of mono-boronic acids for various sugars. The following table summarizes representative data from the literature. A higher binding constant (Ka) or a lower dissociation constant (Kd) indicates a stronger binding affinity.

Boronic Acid TypeSensor/CompoundAnalyteBinding Constant (Ka) / Dissociation Constant (Kd)Selectivity Ratio (Glucose/Fructose)Reference
Di-boronic Acid Anthracene-based sensor 1GlucoseKa = 3981 M-112.6[1]
FructoseKa = 316 M-1[1]
GalactoseKa = 158 M-1[1]
Di-boronic Acid Cyano-substituted sensor 8eGlucoseKa = 6489.5 M-1-[1]
Di-boronic Acid General bis-boronic acid probesGlucoseKd = 10-5 - 10-4 M-[4]
Mono-boronic Acid General monoboronic acid probesGlucoseKd = 10-3 - 10-2 M-[4]
Mono-boronic Acid Phenylboronic Acid (PBA)D-FructoseKa = 4365 M-10.025[5]
D-GlucoseKa = 110 M-1[5]

Experimental Protocols for Determining Binding Affinity

The binding affinities of boronic acids for saccharides are typically determined using spectroscopic or calorimetric techniques. Below are generalized methodologies for common experimental approaches.

Fluorescence Spectroscopy

This is one of the most common methods for evaluating boronic acid-based sensors that incorporate a fluorophore.

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the boronic acid sensor in an appropriate buffer (e.g., phosphate-buffered saline, PBS) with a specific pH, often physiological pH 7.4.[6] The solvent may contain a small percentage of an organic co-solvent like methanol or DMSO to ensure the solubility of the sensor.[1][7] Prepare stock solutions of the various saccharides (glucose, fructose, galactose, etc.) in the same buffer.

  • Titration: To a fixed concentration of the boronic acid sensor in a cuvette, add incremental amounts of the saccharide stock solution.

  • Fluorescence Measurement: After each addition of the saccharide, record the fluorescence emission spectrum at a fixed excitation wavelength.[6]

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration. The binding constant (Ka) or dissociation constant (Kd) can then be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by using non-linear regression analysis.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the boronic acid and the saccharide in the same degassed buffer.

  • Instrument Setup: Fill the sample cell with the boronic acid solution and the injection syringe with the saccharide solution.

  • Titration: Perform a series of injections of the saccharide solution into the sample cell while monitoring the heat change.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the reactants. This data is then fitted to a binding model to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5]

Electrochemical Methods

Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used for boronic acid-modified electrodes.[9]

Protocol:

  • Electrode Modification: Modify the surface of an electrode (e.g., gold) with a self-assembled monolayer of the boronic acid derivative.[9]

  • Electrochemical Measurements: Perform CV or EIS measurements of the modified electrode in a buffer solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).

  • Saccharide Addition: Introduce the saccharide into the electrochemical cell and repeat the CV or EIS measurements. The binding of the saccharide to the boronic acid on the electrode surface will alter the electrochemical response.[9]

  • Data Analysis: The changes in the electrochemical signal (e.g., peak current, charge transfer resistance) are correlated with the saccharide concentration to determine the binding affinity.[10]

Visualizing the Binding Mechanisms

The following diagrams illustrate the fundamental difference in the binding of mono- and di-boronic acids to glucose.

G cluster_mono Mono-boronic Acid Binding Mono-BA Mono-boronic Acid Glucose_mono Glucose Mono-BA->Glucose_mono Reversible binding Fructose_mono Fructose Mono-BA->Fructose_mono Reversible binding Complex_mono_G Less Stable Glucose Complex Glucose_mono->Complex_mono_G Complex_mono_F More Stable Fructose Complex Fructose_mono->Complex_mono_F

Caption: Mono-boronic acid binding to monosaccharides.

G cluster_di Di-boronic Acid Binding Di-BA Di-boronic Acid Glucose_di Glucose Di-BA->Glucose_di Cooperative binding Fructose_di Fructose Di-BA->Fructose_di Complex_di_G Highly Stable Bidentate Glucose Complex Glucose_di->Complex_di_G No_Complex_F Weak or No Stable Complex Fructose_di->No_Complex_F

Caption: Di-boronic acid's selective binding to glucose.

Conclusion

The strategic design of di-boronic acids has successfully addressed the primary limitation of their mono-boronic counterparts: poor glucose selectivity. By creating a pre-organized binding site that complements the diol arrangement of glucose, di-boronic acids offer significantly higher affinity and specificity. This makes them far superior candidates for the development of robust and reliable glucose sensors for clinical and research applications. While the synthesis of di-boronic acids can be more complex, the profound improvement in performance justifies their use in applications where accurate glucose detection in the presence of interfering sugars is critical.

References

Efficacy comparison of boronic acid derivatives for HbA1c biosensors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of glycated hemoglobin (HbA1c) is crucial for the diagnosis and management of diabetes mellitus. Boronic acid-based biosensors have emerged as a promising platform for HbA1c detection due to their ability to form specific covalent bonds with the cis-diol groups present in the glycated portion of the hemoglobin molecule. This guide provides a comparative overview of the efficacy of various boronic acid derivatives used in HbA1c biosensors, supported by experimental data and detailed protocols to aid in the selection and development of optimal sensing strategies.

Principles of Boronic Acid-Based HbA1c Detection

Boronic acids reversibly bind to 1,2- or 1,3-diols, such as those found in the glucose moiety of HbA1c, to form stable cyclic esters.[1][2][3] This specific interaction forms the basis of affinity biosensors for HbA1c. The general mechanism involves the immobilization of a boronic acid derivative onto a transducer surface (e.g., an electrode). When a sample containing HbA1c is introduced, the glycated hemoglobin binds to the immobilized boronic acid, leading to a measurable change in the physical or chemical properties of the transducer, which can be correlated to the HbA1c concentration.

Comparison of Boronic Acid Derivatives

Several boronic acid derivatives have been investigated for HbA1c biosensing, each offering distinct advantages and performance characteristics. The most commonly studied derivatives include 3-aminophenylboronic acid (APBA), thiophene-3-boronic acid (T3BA), 4-formylphenylboronic acid (FPBA), and ferrocene-boronic acid (FcBA).

Performance Metrics

The efficacy of these derivatives can be compared based on key performance indicators such as:

  • Sensitivity: The ability to detect small changes in HbA1c concentration.

  • Selectivity: The ability to specifically bind to HbA1c in the presence of other interfering substances in a complex matrix like whole blood.

  • Linear Range: The concentration range over which the sensor response is directly proportional to the HbA1c concentration.

  • Limit of Detection (LOD): The lowest concentration of HbA1c that can be reliably detected.

  • Response Time: The time required for the sensor to reach a stable signal after the introduction of the sample.

  • Stability: The ability of the sensor to maintain its performance over time.

The following table summarizes the performance of various HbA1c biosensors based on different boronic acid derivatives, as reported in the literature.

Boronic Acid DerivativeDetection MethodLinear RangeLimit of Detection (LOD)Reference
3-Aminophenylboronic acid (APBA) Electrochemical Impedance Spectroscopy0.1% - 8.36%0.024%[4]
Amperometry4.5% - 15%1.2%[5]
Differential Pulse Voltammetry0.975 - 156 µM-[6]
Thiophene-3-boronic acid (T3BA) Electrochemical Impedance Spectroscopy4.5% - 11.5%Not Applicable[7]
Electrochemical Impedance Spectroscopy0.08% - 8.4%-[7]
Capacitive Measurement10 - 100 ng/µL1 ng/µL[7]
4-Formylphenylboronic acid (FPBA) Amperometry (competitive assay)4.5% - 15%-[5][8]
Ferrocene-boronic acid (FcBA) Square Wave Voltammetry6.8% - 14%-[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful fabrication and operation of boronic acid-based HbA1c biosensors. The following sections provide generalized experimental protocols for key steps in the development of these sensors.

Immobilization of Boronic Acid Derivatives on Gold Electrodes

The immobilization of the boronic acid recognition element onto the electrode surface is a critical step in sensor fabrication.

1. Using 3-Aminophenylboronic Acid (APBA) via Self-Assembled Monolayer (SAM) and Cross-linking:

  • Materials: Gold electrode, cysteamine, glutaraldehyde, 3-aminophenylboronic acid (APBA), ethanol, phosphate-buffered saline (PBS).

  • Procedure:

    • Clean the gold electrode surface by electrochemical polishing or treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

    • Immerse the cleaned electrode in an ethanolic solution of cysteamine to form a self-assembled monolayer (SAM) on the gold surface. This creates an amine-terminated surface.

    • Rinse the electrode with ethanol and then PBS to remove unbound cysteamine.

    • Activate the amine groups on the SAM by immersing the electrode in a solution of glutaraldehyde in PBS. Glutaraldehyde acts as a homobifunctional cross-linker.

    • Rinse the electrode with PBS to remove excess glutaraldehyde.

    • Immerse the activated electrode in a solution of APBA in a suitable buffer (e.g., carbonate buffer, pH 9.0) to allow the covalent attachment of APBA to the glutaraldehyde-activated surface.[9]

    • Rinse the electrode thoroughly with buffer to remove any non-covalently bound APBA.

2. Using Thiophene-3-boronic Acid (T3BA) via Direct SAM Formation:

  • Materials: Gold electrode, thiophene-3-boronic acid (T3BA), ethanol.

  • Procedure:

    • Clean the gold electrode surface as described above.

    • Immerse the cleaned electrode in an ethanolic solution of T3BA. The thiol group in T3BA will form a covalent bond with the gold surface, resulting in a self-assembled monolayer of T3BA.[7][10]

    • Rinse the electrode with ethanol to remove unbound T3BA.

Electrochemical Detection of HbA1c

Electrochemical techniques are commonly employed for signal transduction in boronic acid-based HbA1c biosensors.

1. Electrochemical Impedance Spectroscopy (EIS):

  • Principle: EIS measures the opposition to the flow of alternating current as a function of frequency. The binding of HbA1c to the boronic acid-modified electrode surface alters the impedance of the electrode-solution interface.

  • Procedure:

    • Place the boronic acid-modified electrode in an electrochemical cell containing a redox probe solution (e.g., a mixture of potassium ferricyanide and potassium ferrocyanide in PBS).[10]

    • Apply a small amplitude AC voltage over a range of frequencies and measure the resulting current.

    • Incubate the electrode with the sample containing HbA1c for a specific period.

    • Repeat the EIS measurement. The increase in charge transfer resistance (Rct), which can be determined by fitting the impedance data to an equivalent circuit model, is proportional to the concentration of bound HbA1c.[10]

2. Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV):

  • Principle: These are sensitive voltammetric techniques that measure the current response to a series of voltage pulses. The binding of HbA1c can either block the access of a redox probe to the electrode surface, leading to a decrease in the peak current, or in the case of FcBA, the ferrocene moiety acts as a built-in redox label, and the measured current is directly proportional to the amount of bound HbA1c.[4][6]

  • Procedure (for a label-free sensor):

    • Perform a DPV or SWV scan of the boronic acid-modified electrode in a solution containing a redox probe.

    • Incubate the electrode with the HbA1c sample.

    • Perform a second DPV or SWV scan. The decrease in the peak current of the redox probe is correlated with the HbA1c concentration.

  • Procedure (for FcBA-based sensor):

    • Immobilize the total hemoglobin from the sample onto a suitable electrode surface (e.g., a pyrolytic graphite electrode modified with zirconium dioxide nanoparticles).[4][5]

    • Incubate the electrode in a solution of FcBA. FcBA will specifically bind to the glycated hemoglobin.

    • Perform a DPV or SWV scan. The peak current from the ferrocene redox reaction is proportional to the amount of HbA1c.[4]

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in boronic acid-based HbA1c biosensing.

experimental_workflow cluster_prep Electrode Preparation cluster_sensing Sensing cluster_analysis Data Analysis A Clean Gold Electrode B Immobilize Boronic Acid Derivative A->B C Incubate with HbA1c Sample B->C D Electrochemical Measurement C->D E Correlate Signal to HbA1c Concentration D->E

Caption: General experimental workflow for a boronic acid-based HbA1c biosensor.

signaling_pathway_eis cluster_surface Electrode Surface Electrode Gold Electrode SAM Boronic Acid SAM Electrode->SAM Immobilization Binding Binding Event SAM->Binding HbA1c HbA1c HbA1c->Binding Impedance Increased Interfacial Impedance Binding->Impedance Signal Change in EIS Signal Impedance->Signal

Caption: Signaling pathway for an EIS-based HbA1c biosensor.

competitive_assay cluster_surface Electrode Surface Electrode Boronic Acid Modified Electrode Competition Competitive Binding Electrode->Competition HbA1c HbA1c (Analyte) HbA1c->Competition SignalingMolecule Signaling Molecule (e.g., GOx) SignalingMolecule->Competition Signal Electrochemical Signal Competition->Signal Inversely proportional to HbA1c concentration

References

Performance Analysis of 4-Carboxy-3-fluorophenylboronic Acid in Hydrogel Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydrogel formulations incorporating 4-Carboxy-3-fluorophenylboronic acid (CFPBA). It objectively analyzes its performance against other phenylboronic acid (PBA) alternatives, supported by experimental data. This document is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of materials for glucose-responsive and self-healing hydrogels.

Comparative Performance Analysis

The unique properties of this compound, particularly its lower pKa, make it a compelling candidate for hydrogel formulations intended for physiological applications. The fluorine substitution significantly influences the electron density of the boronic acid moiety, enhancing its acidity and, consequently, its ability to interact with diols like glucose at neutral pH.

Key Performance Advantages of CFPBA-based Hydrogels:
  • Enhanced Glucose Sensitivity at Physiological pH: The lower pKa of CFPBA (around 7.2) compared to unsubstituted carboxyphenylboronic acid (pKa ≈ 7.8) allows for a more significant response to glucose at the physiological pH of 7.4.[1] This is crucial for the development of effective glucose-responsive drug delivery systems.

  • Improved Mechanical Properties and Self-Healing: Hydrogels formulated with CFPBA have demonstrated robust self-healing capabilities.[2] The reversible nature of the phenylborate ester bonds formed between CFPBA and diol-containing polymers (like guar gum or modified chitosan) allows the hydrogel network to reform after being subjected to shear stress.[2]

  • Biocompatibility: Hydrogels derived from natural polymers like chitosan and functionalized with CFPBA have shown good biocompatibility, making them suitable for biomedical applications such as insulin delivery systems.[2][3]

Comparative Data of Phenylboronic Acid Derivatives in Hydrogels
Phenylboronic Acid DerivativepKaKey Features in HydrogelsRepresentative Polymer SystemApplication
This compound (CFPBA) ~7.2 High glucose sensitivity at physiological pH, good self-healing, and biocompatibility. [1][2]Chitooligosaccharides, PEG, Poly(vinyl alcohol) [1][2]Injectable glucose-responsive drug delivery (e.g., insulin), 3D cell culture. [1][4]
4-Carboxyphenylboronic acid (CPBA)~7.8Moderate glucose sensitivity at physiological pH.[1]PEG, Poly(vinyl alcohol)Glucose sensing, drug delivery.
3-Aminophenylboronic acid (APBA)~8.2Requires higher pH for optimal glucose binding.Poly(N-isopropylacrylamide) (PNIPAM)Glucose sensing, thermo-responsive systems.
2-Formylphenylboronic acid (2-FPBA)~6.5-6.7Lower pKa, but different crosslinking chemistry (imine bonds).Chitosan, Poly(vinyl alcohol)pH-responsive hydrogels, self-healing materials.[2]

Experimental Protocols

Synthesis of an Injectable, Self-Healing CFPBA-based Hydrogel

This protocol is based on the formation of reversible phenylborate ester bonds between CFPBA-grafted chitooligosaccharides and guar gum.[2]

Materials:

  • This compound (CFPBA)

  • Chitooligosaccharides

  • Guar gum

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Grafting of CFPBA onto Chitooligosaccharides:

    • Dissolve chitooligosaccharides in deionized water.

    • Activate the carboxylic acid group of CFPBA using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 5.5).

    • Add the activated CFPBA solution to the chitooligosaccharide solution and stir at room temperature for 24 hours.

    • Purify the resulting CFPBA-grafted chitooligosaccharides by dialysis against deionized water for 3 days, followed by lyophilization.

  • Preparation of the Hydrogel:

    • Dissolve the lyophilized CFPBA-grafted chitooligosaccharides and guar gum in separate PBS (pH 7.4) solutions.

    • Mix the two solutions at the desired concentration.

    • The hydrogel will form spontaneously through the formation of phenylborate ester bonds.

Characterization of Glucose Responsiveness

Procedure:

  • Swelling Studies:

    • Prepare cylindrical hydrogel samples.

    • Immerse the samples in PBS (pH 7.4) containing varying concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

    • At predetermined time intervals, remove the hydrogels, blot excess surface water, and weigh them.

    • The swelling ratio is calculated as (Wt - W0) / W0, where Wt is the weight at time t and W0 is the initial weight.

  • Insulin Release Study:

    • Load insulin into the hydrogel during its formation.

    • Place the insulin-loaded hydrogel in a release medium (PBS, pH 7.4) with and without glucose.

    • At specific time points, withdraw aliquots of the release medium and quantify the insulin concentration using a suitable assay (e.g., HPLC or ELISA).

Visualizations

Glucose-Sensing Mechanism of CFPBA Hydrogel

GlucoseSensing cluster_hydrogel CFPBA Hydrogel Network cluster_response Response PVA1 Polymer Backbone (e.g., PVA, Chitosan) CFPBA1 CFPBA PVA1->CFPBA1 covalent bond PVA2 Polymer Backbone (e.g., PVA, Chitosan) CFPBA2 CFPBA PVA2->CFPBA2 covalent bond CFPBA1:f0->CFPBA2:f0 Reversible Boronate Ester Crosslink Glucose Glucose Drug Released Drug (e.g., Insulin) CFPBA3 CFPBA-Glucose Complex Glucose->CFPBA3 Competitive Binding PVA3 Polymer Backbone PVA3->CFPBA3 PVA4 Polymer Backbone CFPBA4 CFPBA-Glucose Complex PVA4->CFPBA4

Caption: Glucose-responsive dissociation of a CFPBA-crosslinked hydrogel.

Experimental Workflow for CFPBA Hydrogel Synthesis and Characterization

Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start grafting Graft CFPBA onto Polymer Backbone start->grafting mixing Mix Functionalized Polymer with Crosslinker grafting->mixing gelation Spontaneous Gelation mixing->gelation rheology Rheological Analysis (Mechanical Properties) gelation->rheology swelling Swelling Studies (Glucose Responsiveness) gelation->swelling drug_release Drug Release Kinetics gelation->drug_release data Analyze and Compare Performance Data rheology->data swelling->data drug_release->data conclusion Conclusion on CFPBA Performance data->conclusion

Caption: Workflow for CFPBA hydrogel synthesis and performance analysis.

Conclusion

This compound stands out as a superior alternative to traditional phenylboronic acids for the formulation of hydrogels intended for biomedical applications, particularly in the realm of glucose-responsive drug delivery. Its lower pKa allows for enhanced sensitivity and functionality under physiological conditions. The ability to form self-healing and biocompatible hydrogels further underscores its potential in advanced drug delivery systems and tissue engineering. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to explore and optimize CFPBA-based hydrogel formulations for their specific applications.

References

A Comparative Guide to the Cross-Reactivity of Boronic Acid-Based Saccharide Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective detection of saccharides is a critical task. Boronic acid-based sensors have emerged as a versatile tool for this purpose, owing to their ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in carbohydrates. However, a significant challenge in the application of these sensors is their potential for cross-reactivity with various saccharides present in a biological milieu. This guide provides an objective comparison of the performance of different boronic acid-based sensors, focusing on their cross-reactivity profiles with common monosaccharides, supported by experimental data and detailed protocols.

Understanding Boronic Acid-Saccharide Interactions

The fundamental principle of detection lies in the formation of a cyclic boronate ester between the boronic acid and the diol of a saccharide. This interaction is dynamic and pH-dependent, with the binding affinity generally increasing in more alkaline conditions. The structural arrangement of hydroxyl groups on the saccharide ring significantly influences the binding affinity.

Monoboronic acid sensors typically exhibit a binding preference in the order of fructose > galactose > mannose > glucose.[1] This is largely attributed to the high proportion of the furanose form in fructose, which presents an ideal cis-diol arrangement for binding.[2] To overcome the inherent lack of selectivity for glucose, which is a primary target in diabetes monitoring, diboronic acid sensors have been developed. These sensors are designed to have two boronic acid moieties spatially arranged to match the diol pairs on glucose, leading to enhanced binding affinity and selectivity through multivalent interactions.[1][2]

Quantitative Comparison of Sensor Performance

The selectivity of a boronic acid-based sensor is quantitatively evaluated by comparing its binding affinity (association constant, Kₐ, or dissociation constant, Kₑ) for the target saccharide versus other potentially interfering saccharides. The following tables summarize the performance of representative monoboronic and diboronic acid-based sensors.

Table 1: Cross-Reactivity of Monoboronic Acid-Based Sensors

Sensor/ProbeTarget SaccharideKₐ (M⁻¹) for GlucoseKₐ (M⁻¹) for FructoseKₐ (M⁻¹) for GalactoseExperimental ConditionsReference
Sensor 10 (Anthracene-based)Fructose63100015833 wt % aqueous MeOH buffer, pH 7.77[3]
PBA-Pyrene SystemFructose1104365-Aqueous solution[4]
8-IQBAFructose0.6 (kₒₙ)287 (kₒₙ)-Aqueous solution, pH 7.4[5]
TPE-DABAFructose/SorbitolWeak interactionStrong quenching-Aqueous buffer, pH 7.4[6]

Table 2: Cross-Reactivity of Diboronic Acid-Based Sensors

Sensor/ProbeTarget SaccharideKₐ (M⁻¹) for GlucoseKₐ (M⁻¹) for FructoseKₐ (M⁻¹) for GalactoseExperimental ConditionsReference
Sensor 1 (Anthracene-based)Glucose398131615833.3% methanol/H₂O, pH 7.77[1][2]
Sensor 7Glucose14723430Not specified[1]
Sensor 8₆ (Modular design)Glucose960760660Not specified[1]
Cationic Diboronic Acid 9Glucose- (1.8-fold higher than fructose)-- (11-fold higher than galactose)Aqueous solution[1]
Sensor 16Glucose1378353-Aqueous solution[4]

Signaling Pathways and Experimental Workflows

The interaction between a boronic acid sensor and a saccharide is typically transduced into a measurable optical or electrochemical signal. The design of the sensor dictates the specific signaling mechanism.

Signaling Mechanisms

Common signaling mechanisms for fluorescent boronic acid sensors include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[3][7] In a typical PET sensor, the fluorescence of a fluorophore is quenched in the unbound state. Upon saccharide binding, the quenching pathway is disrupted, leading to a "turn-on" fluorescence response.

G Photoinduced Electron Transfer (PET) Signaling Pathway Unbound Unbound Sensor (Fluorescence OFF) Bound Saccharide-Bound Sensor (Fluorescence ON) Unbound->Bound Saccharide Binding Fluorophore_Q Excited Fluorophore (Quenched) Unbound->Fluorophore_Q Excitation Bound->Unbound Dissociation Fluorophore_E Excited Fluorophore (Emitting) Bound->Fluorophore_E Excitation Saccharide Saccharide (Diol) Saccharide->Bound PET Photoinduced Electron Transfer Fluorophore_Q->PET e- transfer Fluorophore_E->Bound Fluorescence Emission

Caption: PET signaling in a "turn-on" boronic acid sensor.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is required to evaluate the cross-reactivity of a new boronic acid-based sensor. The general workflow involves synthesizing the sensor, preparing solutions, performing titrations with various saccharides, and analyzing the data to determine binding constants.

G Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize & Purify Boronic Acid Sensor B Prepare Stock Solutions (Sensor & Saccharides) A->B C Select Buffer (Control pH) B->C D Titrate Sensor with Target Saccharide (e.g., Glucose) C->D E Titrate Sensor with Interfering Saccharides (e.g., Fructose, Galactose) C->E F Record Signal Change (Fluorescence/Absorbance) D->F E->F G Plot Signal vs. Saccharide Concentration F->G H Fit Data to Binding Model (e.g., 1:1 Isotherm) G->H I Calculate Binding Constants (Kₐ or Kₑ) H->I J Compare Binding Constants (Assess Selectivity) I->J

Caption: General experimental workflow for assessing sensor cross-reactivity.

Detailed Experimental Protocols

The following provides a generalized protocol for determining the binding constant of a fluorescent boronic acid-based sensor with a saccharide.

Objective: To determine the association constant (Kₐ) for the binding of a boronic acid sensor to a specific saccharide using fluorescence spectroscopy.

Materials:

  • Boronic acid-based fluorescent sensor

  • High-purity saccharides (e.g., D-glucose, D-fructose, D-galactose)

  • Buffer solution of appropriate pH (e.g., Phosphate-Buffered Saline, PBS)

  • High-purity water and organic solvent (e.g., DMSO, methanol) for stock solutions

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the boronic acid sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent to ensure dissolution, then dilute with the chosen buffer.

    • Prepare a high-concentration stock solution of each saccharide (e.g., 1 M) in the buffer.

  • Preparation of Working Solutions:

    • Prepare a working solution of the sensor at a fixed concentration (e.g., 10 µM) in the buffer.

    • Prepare a series of saccharide solutions of varying concentrations by diluting the stock solution with the buffer.

  • Fluorescence Titration:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the appropriate excitation and emission wavelengths for the sensor.

    • Place a known volume of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence intensity (F₀) of the sensor solution.

    • Sequentially add small aliquots of a concentrated saccharide solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau (saturation).

    • Repeat the titration for each saccharide of interest.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the saccharide concentration.

    • Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model, such as the 1:1 binding isotherm, using non-linear regression analysis.[8]

Logical Relationships in Sensor Design for Selectivity

Achieving high selectivity, particularly for glucose, requires a rational design approach that considers the spatial arrangement of the boronic acid moieties.

G Design Logic for Saccharide Selectivity Start Goal: Selective Saccharide Sensing Target Define Target Saccharide (e.g., Glucose) Start->Target Mono Monoboronic Acid Sensor Target->Mono Simple Design Di Diboronic Acid Sensor Target->Di Complex Design Fructose_Sel High Fructose Selectivity Mono->Fructose_Sel Inherent Binding Preference Optimize Optimize Linker Length & Rigidity Di->Optimize Rational Design Final Selective Sensor Fructose_Sel->Final Glucose_Sel Improved Glucose Selectivity Glucose_Sel->Final Optimize->Glucose_Sel Ditopic Binding

Caption: Logical approach to designing boronic acid sensors for selectivity.

By understanding the principles of boronic acid-saccharide interactions and employing systematic experimental evaluation, researchers can develop and select sensors with the desired selectivity for their specific applications, paving the way for more accurate and reliable carbohydrate detection.

References

A Comparative Guide to the Biocompatibility of Materials Functionalized with 4-Carboxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of functionalizing agents for biomaterials is a critical decision that directly impacts the in vivo performance and safety of drug delivery systems, tissue engineering scaffolds, and diagnostic probes. This guide provides a comparative assessment of the biocompatibility of materials functionalized with 4-Carboxy-3-fluorophenylboronic acid (CFPBA) and offers a perspective on its performance against common alternatives, supported by experimental data.

Materials functionalized with phenylboronic acid (PBA) and its derivatives are gaining prominence for their ability to bind to sialic acid residues overexpressed on the surface of cancer cells, enabling targeted drug delivery. CFPBA, with its fluorine substitution, offers a lower pKa, which enhances its binding affinity under physiological pH. This guide delves into the crucial aspects of its biocompatibility, including cytotoxicity and hemocompatibility, and compares it with two widely used targeting ligands: Folic Acid (FA) and the Arginine-Glycine-Aspartic acid (RGD) peptide.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data on the cytotoxicity and hemocompatibility of materials functionalized with CFPBA and its alternatives. While specific quantitative data for CFPBA-functionalized materials is emerging, initial studies indicate a favorable biocompatibility profile.

Table 1: In Vitro Cytotoxicity Data

FunctionalizationMaterial/NanoparticleCell LineCytotoxicity AssayIC50 / Cell ViabilityCitation
This compound (CFPBA) ε-polylysine--Low cytotoxicity reported[1]
This compound (CFPBA) Polyplex micelles--Excellent biocompatibility reported[2]
Folic Acid (FA)Condensed Magnetic NanoparticlesMDA-MB-231MTT Assay> 80% viability (blank nanoparticles)[2]
Folic Acid (FA)DPLA-co-PEG NanomicellesMCF-7MTT Assay≥90% viability (blank nanomicelles)
RGD PeptidePolyether Ether Ketone (PEEK)NIH/3T3-Increased cell viability and proliferation[3]
RGD PeptideRBC Membrane-coated PLGA Nanoparticles--Good cytocompatibility reported

Table 2: Hemocompatibility Data

FunctionalizationMaterial/NanoparticleHemolysis AssayHemolysis (%)Citation
This compound (CFPBA) ε-polylysine-Good hemocompatibility reported[1]
Folic Acid (FA)Condensed Magnetic Nanoparticles-No hemolysis reported[2]
RGD PeptideRBC Membrane-coated PLGA NanoparticlesIn vitro hemolysis test< 5%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of biomaterial biocompatibility. Below are standard protocols for key in vitro assays.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the functionalized material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

In Vitro Hemolysis Assay

This assay evaluates the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact.

Principle: When red blood cells (RBCs) are exposed to a hemolytic material, their membranes rupture, releasing hemoglobin. The amount of released hemoglobin in the supernatant can be quantified spectrophotometrically.

Protocol:

  • Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the pelleted RBCs three to four times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to obtain a 2% (v/v) erythrocyte suspension.

  • Material Incubation: Place the test material in a tube and add the 2% RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs and cell debris.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Signaling Pathways and Experimental Workflows

Understanding the molecular interactions of functionalized materials with cells is crucial for assessing their biocompatibility. Phenylboronic acid has been shown to influence key signaling pathways involved in cell migration and proliferation.

Signaling_Pathway cluster_0 PBA Functionalized Material cluster_1 Cellular Effects PBA Phenylboronic Acid (PBA) RhoGTPase Rho GTPase Signaling (RhoA, Rac1, Cdc42) PBA->RhoGTPase Inhibits ROCK ROCK RhoGTPase->ROCK Activates CellMigration Inhibition of Cell Migration ROCK->CellMigration Regulates

Caption: Phenylboronic acid's impact on Rho GTPase signaling.

The workflow for assessing biocompatibility typically involves a series of in vitro and in vivo tests to evaluate different aspects of the material's interaction with biological systems.

Biocompatibility_Workflow start Material Functionalization (e.g., with CFPBA) in_vitro In Vitro Biocompatibility start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity hemolysis Hemolysis Assay in_vitro->hemolysis in_vivo In Vivo Biocompatibility in_vitro->in_vivo acute_toxicity Acute Systemic Toxicity in_vivo->acute_toxicity histopathology Histopathology in_vivo->histopathology end Biocompatibility Assessment in_vivo->end

Caption: A typical workflow for assessing biomaterial biocompatibility.

References

Safety Operating Guide

Proper Disposal of 4-Carboxy-3-fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4-Carboxy-3-fluorophenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.

Essential Safety Information

Before handling or disposing of this compound, it is critical to understand its hazards. This compound is a hazardous substance requiring careful management.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Mandatory Personal Protective Equipment (PPE): To mitigate risks, all personnel must use the following PPE when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat, full-length trousers, and closed-toe footwear.[1]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wear Full PPE: Before addressing the spill, don the mandatory personal protective equipment listed above.

  • Contain the Spill: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[1]

  • Absorb and Collect:

    • For solid spills , carefully sweep or vacuum the material, avoiding dust generation.

    • If dissolved, absorb the liquid with an inert, non-combustible material like vermiculite or sand.

  • Package for Disposal: Place all contaminated materials (including absorbents and used PPE) into a compatible, sealable container labeled for hazardous waste disposal.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. It is strictly prohibited to dispose of this chemical in the standard trash or down the sanitary sewer.[1]

Step 1: Waste Segregation and Collection

  • Identify Waste: All unused or contaminated solid this compound, solutions containing the compound, and any materials contaminated during its use (e.g., gloves, weighing papers, absorbent pads) are considered hazardous waste.

  • Segregate Waste: Collect this waste in a dedicated, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically resistant container, preferably made of High-Density Polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw cap.[5][6]

  • Labeling: The moment you begin accumulating waste, the container must be correctly labeled. The label must include:

    • The words "Hazardous Waste ".[7][8]

    • The full chemical name: "This compound " and the names of any other constituents, with percentages.[4]

    • A clear statement of the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").[7]

    • The Accumulation Start Date (the date the first drop of waste was added).[4][7]

    • Generator's contact information (name, lab location).[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][6]

  • Keep Closed: The container must remain tightly sealed at all times, except when you are actively adding waste.[1][6]

  • Secondary Containment: It is best practice to place the waste container inside a larger, secondary container (like a plastic tub) to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EH&S: Once the waste container is full or is no longer needed, contact your institution's EH&S department to schedule a hazardous waste pickup. Follow their specific procedures for waste collection requests.[5]

Step 5: Empty Container Management

  • An "empty" container that held this compound must be decontaminated before it can be considered non-hazardous.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., water).

  • Collect Rinsate: The rinsate from this process is also hazardous waste and must be collected and disposed of accordingly.[1]

  • After proper decontamination, deface or remove all original labels and dispose of the container according to your facility's guidelines for non-hazardous solid waste.

Quantitative Data Summary

PropertyValue
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol [2]
GHS Hazard Statements H315, H319, H335[2][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]
Storage Conditions Store at room temperature in a dry, well-ventilated place[1][9]

Disposal Workflow Visualization

The following diagram outlines the mandatory step-by-step process for the safe disposal of this compound waste.

Disposal_Workflow cluster_Preparation Phase 1: Collection cluster_Accumulation Phase 2: Accumulation cluster_Disposal Phase 3: Final Disposal A Generate Waste (Unused solid, solutions, contaminated materials) B Segregate into a dedicated, compatible waste container A->B C Label Container Correctly (Must include 'Hazardous Waste', contents, hazards, date) B->C D Store in Satellite Accumulation Area (Keep container sealed) C->D E Container is Full D->E F Request Pickup from Environmental Health & Safety (EH&S) E->F G Transfer to Approved Hazardous Waste Facility F->G

Caption: A procedural diagram for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4-Carboxy-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Carboxy-3-fluorophenylboronic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2]Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][3]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially when working outside of a fume hood or when dust generation is likely.[2]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

Step 1: Preparation

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • The work area should be clean and free of clutter.

Step 2: Donning PPE

  • Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.

Step 3: Handling the Chemical

  • Keep the container of this compound tightly closed when not in use.

  • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

  • If dissolving the solid, add it slowly to the solvent to avoid splashing.

Step 4: Post-Handling

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[4]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

  • Never mix boronic acid waste with other chemicals like bleach or strong acids, which could lead to dangerous reactions. [4]

Container Management:

  • Use a container that is compatible with the chemical. The original product container is often a good choice if it is in good condition.[5]

  • Keep the waste container securely sealed at all times, except when adding waste.[5]

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[4]

Empty Container Disposal:

  • Empty containers of this compound must be properly decontaminated to remove residual chemicals before they can be disposed of.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare clean work area in fume hood check_safety 2. Verify eyewash & safety shower access prep_area->check_safety don_ppe 3. Don all required PPE check_safety->don_ppe handle_solid 4. Handle solid carefully to avoid dust don_ppe->handle_solid dissolve 5. Dissolve in solvent if necessary handle_solid->dissolve segregate_waste 9. Segregate solid & liquid hazardous waste handle_solid->segregate_waste clean_area 6. Clean work area dissolve->clean_area remove_ppe 7. Doff PPE correctly clean_area->remove_ppe wash_hands 8. Wash hands thoroughly remove_ppe->wash_hands wash_hands->segregate_waste label_waste 10. Label waste containers segregate_waste->label_waste store_waste 11. Store in designated area for pickup label_waste->store_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.